4-Chromanol
描述
属性
IUPAC Name |
3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHXMOLUWTMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933308 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-93-2 | |
| Record name | 4-Chromanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chroman-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 4-Chromanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 4-chromanol, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details common synthetic routes, experimental protocols, and in-depth structural analysis using modern spectroscopic techniques.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process involving the preparation of the precursor, chroman-4-one, followed by its reduction.
Synthesis of Chroman-4-one
Chroman-4-one can be synthesized via a base-catalyzed reaction between a 2'-hydroxyacetophenone and an appropriate aldehyde.[1] While various aldehydes can be used to produce substituted chroman-4-ones, the synthesis of the parent chroman-4-one typically involves a reaction with formaldehyde. A general procedure, adapted from the synthesis of substituted chroman-4-ones, is provided below.[1][2][3]
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq.) in ethanol (0.4 M), add diisopropylamine (DIPA) (1.1 eq.) as a base.[1]
-
Aldehyde Addition: Add paraformaldehyde (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.[1]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to yield chroman-4-one.[1]
Reduction of Chroman-4-one to this compound
The reduction of the carbonyl group of chroman-4-one to a hydroxyl group yields this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[4]
-
Reaction Setup: Dissolve chroman-4-one (1.0 eq.) in a suitable solvent such as methanol (MeOH) or a mixture of methanol and tetrahydrofuran (THF).[3]
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction for completion using TLC (typically 15 minutes to a few hours).[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to afford the pure product.[5][6][7][8][9]
Synthetic Pathway Overview
Structural Elucidation of this compound
The structure of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in this compound.
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.8 - 7.5 | Multiplet | |
| H-4 | ~4.8 | Triplet | |
| H-2 | ~4.3 | Multiplet | |
| H-3 | ~2.1 | Multiplet | |
| OH | Variable | Singlet (broad) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-8a | ~154 |
| Aromatic CH | 116 - 130 |
| C-4a | ~121 |
| C-4 | ~64 |
| C-2 | ~62 |
| C-3 | ~31 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This compound has a molecular weight of 150.17 g/mol .[3][13][14] Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 150. Chromanols can sometimes exhibit unconventional behavior under soft ionization conditions, producing radical cation molecular ions.[15]
Table of Key Mass Fragments
| m/z | Fragment Interpretation |
| 150 | [M]⁺ (Molecular Ion) |
| 132 | [M - H₂O]⁺ |
| 122 | |
| 121 | |
| 107 | |
| 94 | |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern can provide valuable structural information.[16][17]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and ether functional groups.
Table of Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3400 - 3200 | Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Sharp |
| C-H stretch (aliphatic) | 3000 - 2850 | Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |
| C-O stretch (alcohol) | ~1230 | Strong |
| C-O-C stretch (ether) | ~1050 | Strong |
Note: The IR spectrum confirms the presence of key functional groups.[13]
Experimental Workflow and Logic
The overall process from starting materials to the structurally confirmed this compound follows a logical workflow.
Conclusion
This technical guide has outlined the primary synthetic route to this compound via the reduction of chroman-4-one, providing generalized experimental protocols. Furthermore, it has detailed the key spectroscopic techniques used for its structural elucidation, presenting typical data in a structured format. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of chromanol derivatives for various applications in drug discovery and development.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. KR101769204B1 - New method for preparation of chiral chromanol derivatives - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. whitman.edu [whitman.edu]
4-Chromanol derivatives and their biological activities
An In-depth Technical Guide to 4-Chromanol Derivatives and Their Biological Activities
Introduction
The chroman (3,4-dihydro-2H-1-benzopyran) framework, and its oxidized derivative chroman-4-one, are pivotal heterocyclic structures in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" as they form the core of numerous natural products and synthetic compounds with a wide array of biological functions.[3] this compound (2,3-dihydro-2H-chromen-4-ol) derivatives, often synthesized from the corresponding 4-chromanones, represent a significant class of compounds with diverse and potent pharmacological activities. Their therapeutic potential stems from a variety of mechanisms, including antimicrobial action, antioxidant effects, and specific enzyme inhibition.[4][5][6]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It includes tabulated quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and drug development professionals.
Synthesis of this compound Derivatives
The primary route to synthesizing this compound derivatives involves the reduction of the corresponding 4-chromanone precursors. 4-Chromanones themselves are typically synthesized through methods like the base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde.[3] More recent and efficient methods may utilize microwave irradiation or cascade radical cyclization.[3][7]
The subsequent reduction of the 4-carbonyl group of the chromanone is a critical step to yield the this compound. This can be achieved using various reducing agents. For instance, biotransformation using plant callus cells like Petroselinum neapolitanum can facilitate this conversion, offering an environmentally friendly approach.[8]
Biological Activities and Mechanisms of Action
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Derivatives of the chromanol scaffold have demonstrated significant activity against various pathogenic microorganisms, including bacteria and fungi.
Antibacterial Activity: Many this compound derivatives show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Structure-activity relationship (SAR) studies reveal that antibacterial potency is often enhanced by the presence of a hydroxyl group at the 4-position (the chromanol moiety), a hydrophobic substituent at the 2-position, and hydroxyl groups at the 5- and 7-positions of the chroman ring.[9] In some cases, the reduced this compound variants show more potent antituberculosis activity than their 4-chromanone precursors.[9] The proposed mechanism of action involves the dissipation of the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis.[9] Some derivatives have also been found to inhibit DNA topoisomerase IV.[9]
Antifungal Activity: Several chroman-4-one and homoisoflavonoid derivatives have shown inhibitory effects against pathogenic fungi, particularly Candida species.[6] Molecular modeling studies on related chromanone derivatives suggest that their antifungal effects may arise from the inhibition of key proteins essential for fungal virulence and survival, such as HOG1 (High-Osmolarity Glycerol) kinase and FBA1 (Fructose-1,6-bisphosphate aldolase).[6]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 2-propyl-4-chromanol (4a) | M. tuberculosis | Antituberculosis | 12.5 | [9] |
| 2-n-heptyl-7-OH-4-chromanol (4c) | M. tuberculosis | Antituberculosis | 25 | [9] |
| 2-n-heptyl-7-OH-4-chromanol (4c) | Gram-positive bacteria | Antibacterial | 12.5–25 | [9] |
| Chroman-4-one Derivative 1 | Candida albicans | Antifungal | 64 - 1024 | [6] |
| Chroman-4-one Derivative 2 | Candida albicans | Antifungal | 64 - 1024 | [6] |
| Chroman-4-one Derivative 21 | Candida albicans | Antifungal | 64 - 1024 |[6] |
Antioxidant Activity
Chromanol-type compounds are effective antioxidants that function by reducing oxygen-centered radicals.[4] Their efficiency is determined by the kinetics of this primary reaction and subsequent recycling pathways. The core hydroxy chromanol structure is also responsible for the antioxidant and reactive oxygen species (ROS)-scavenging activity of Vitamin E and its derivatives.[10] Studies comparing novel synthetic chromanols to α-tocopherol have shown promising results. For example, a dimeric derivative, "twin-chromanol," demonstrated better radical scavenging properties and a slower disproportionation rate of its resulting radical, making it a potent candidate for use as an artificial antioxidant.[4]
Anti-inflammatory and Anti-carcinogenic Activity
Natural and synthetic chromanols interfere with multiple signaling pathways central to inflammation and carcinogenesis.[5] These compounds are known to be promiscuous, targeting various enzymes, cellular receptors, and mitochondrial functions. Key molecular targets include 5-lipoxygenase and nuclear receptors. A significant mechanism of their anti-inflammatory action is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response.[5]
Enzyme Inhibition
Specific this compound and 4-chromanone derivatives have been developed as selective inhibitors of enzymes implicated in various diseases.
Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-ones were synthesized and identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[3] SIRT2 is a therapeutic target for aging-related neurodegenerative disorders like Parkinson's and Alzheimer's disease. The most potent compounds, such as 6,8-dibromo-2-pentylchroman-4-one, exhibit inhibitory concentrations in the low micromolar range and high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3.[3]
α-Glucosidase Inhibition: Certain chromanone derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][11] Inhibition of this enzyme can help manage hyperglycemia in diabetic patients. For example, benzylidene-4-chromanone derivatives have been highlighted as lead compounds for developing novel α-glucosidase inhibitors.[1]
Table 2: Enzyme Inhibition by Chroman-4-one/ol Derivatives
| Compound | Target Enzyme | Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | Neuroprotective | 1.5 | [3] |
| (E)-2-(chroman-4-ylidene)-N-methylhydrazine-1-carbothioamide (3a) | α-glucosidase | Antidiabetic | 14.28 | [11] |
| (E)-2-(chroman-4-ylidene)-N-phenylhydrazine-1-carbothioamide (3j) | α-glucosidase | Antidiabetic | 11.82 |[11] |
Experimental Protocols
General Synthesis of 2-Substituted Chroman-4-ones[3]
This protocol describes a microwave-assisted method for synthesizing chroman-4-one precursors.
-
Reaction Setup: In a suitable microwave vial, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to make a 0.4 M solution.
-
Reagent Addition: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Extraction: Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
Drying and Concentration: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to yield the desired chroman-4-one.
Note: The resulting 4-chromanone can then be reduced to the corresponding this compound using a standard reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.
Antimicrobial Susceptibility Testing (Microdilution Method)[7]
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Prepare serial twofold dilutions of the stock solution in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a solvent control (microorganism in broth with the highest concentration of the solvent used).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator like resazurin.
Conclusion
This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, including potent antimicrobial, antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties, underscore their therapeutic potential. The established synthetic pathways allow for extensive structural modifications, enabling detailed structure-activity relationship studies to optimize potency and selectivity. Future research should continue to explore the molecular mechanisms underlying their activities and focus on advancing lead compounds through preclinical and clinical development for a range of therapeutic applications, from infectious diseases to neurodegeneration and metabolic disorders.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Cutting Edge: A Technical Guide to the Natural Sources and Isolation of 4-Chromanol Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural origins and isolation methodologies for 4-Chromanol compounds. As a core structural motif in a variety of bioactive molecules, the efficient sourcing and purification of these compounds are of paramount importance in the fields of pharmaceutical research and development. This document details the primary natural reservoirs of this compound derivatives, presents quantitative data on their abundance, and offers detailed experimental protocols for their extraction and isolation. Furthermore, it elucidates the key signaling pathways influenced by these compounds, providing a molecular context for their therapeutic potential.
Natural Sources of this compound Derivatives
The this compound core is the foundational structure for a diverse class of naturally occurring compounds, most notably the tocopherols (Vitamin E), tocotrienols, and sargachromenols. These compounds are predominantly synthesized by photosynthetic organisms.
Plant Sources: A wide array of plants serve as rich sources of tocopherols and tocotrienols. Vegetable oils are particularly abundant in these compounds. Palm oil, for instance, is a primary source of tocotrienols, while soybean oil is a significant source of tocopherols.[1][2] Other notable plant sources include rice bran, wheat germ, barley, and nuts.[3] The deodorizer distillate, a byproduct of vegetable oil refining, is a highly concentrated source of these valuable compounds.[4][5]
Marine Sources: The marine environment, particularly brown algae of the Sargassum genus, is a unique source of sargachromenols, a class of this compound derivatives with promising anti-inflammatory and antioxidant properties.[6][7] Species such as Sargassum siliquastrum and Sargassum horneri have been identified as potent producers of these compounds.[8]
Other Sources: While plants and algae are the most well-documented sources, cyanobacteria are also known to produce a variety of secondary metabolites and may represent a potential, though less explored, reservoir of this compound derivatives.
Quantitative Analysis of this compound Derivatives in Natural Sources
The concentration of this compound derivatives can vary significantly depending on the natural source, geographical location, and extraction method. The following tables summarize the quantitative data for tocopherols and tocotrienols in various vegetable oils and the yield of sargachromenols from Sargassum species.
Table 1: Tocopherol and Tocotrienol Content in Selected Vegetable Oils (mg/100g of oil) [9]
| Oil Type | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | α-Tocotrienol | β-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol | Total Tocols |
| Palm Oil | 20-30 | <5 | 5-10 | <5 | 20-30 | <5 | 40-60 | 10-20 | 95-130 |
| Rice Bran Oil | 10-20 | <5 | 20-30 | <5 | 20-30 | <5 | 30-40 | 5-10 | 85-110 |
| Soybean Oil | 5-15 | <5 | 50-70 | 20-30 | <1 | <1 | <1 | <1 | 75-115 |
| Sunflower Oil | 40-60 | <5 | <5 | <1 | <1 | <1 | <1 | <1 | 40-65 |
| Corn Oil | 10-20 | <5 | 50-70 | <5 | <1 | <1 | <1 | <1 | 60-95 |
Table 2: Sargachromenol Yield from Sargassum Species
| Species | Compound | Yield | Reference |
| Sargassum siliquastrum | Sargachromanol E | Not explicitly quantified in the abstract, but isolated via preparative CPC. | [10] |
| Sargassum yezoense | Sargachromenol (SCM) | 0.53% - 1.96% of total extract yield. | [11] |
| Sargassum species | Sargaquinoic acid and Sargachromenol (combined) | Estimated 1-5g per 1kg of dried seaweed. | [6] |
Experimental Protocols for Isolation and Purification
The successful isolation of this compound derivatives from their natural matrices requires carefully optimized extraction and chromatographic techniques.
General Extraction Procedures
Solvent Extraction: This is the most common initial step for extracting lipophilic compounds like tocopherols and tocotrienols from oilseeds and deodorizer distillates.
-
From Vegetable Oils: The oil is typically diluted with a nonpolar solvent like hexane.[12]
-
From Deodorizer Distillate: A two-step process is often employed. First, a modified Soxhlet extraction can be used to separate the distillate into non-polar and polar fractions. The this compound derivatives are concentrated in the polar fraction.[4][13] A subsequent extraction with a deep eutectic solvent (DES), such as a mixture of choline chloride and p-cresol, has shown high efficiency in selectively extracting tocopherols.[5][14]
Extraction from Algae: For sargachromenols, the dried and powdered algal biomass is typically subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like chloroform or a mixture of n-hexane and ethyl acetate.[10]
Detailed Chromatographic Separation Protocols
High-Performance Liquid Chromatography (HPLC) for Tocopherols and Tocotrienols from Palm Oil: [3][15][16]
-
Sample Preparation: 0.1 g of the palm oil sample is dissolved in n-hexane in a 25 mL volumetric flask.
-
HPLC System: An Agilent 1100 Series HPLC or equivalent, equipped with a fluorescence detector and a normal phase silica column (e.g., Zorbax SIL, 5µm, 150mm x 4.6mm i.d.).
-
Mobile Phase: An isocratic elution with a mixture of n-hexane, tetrahydrofuran (THF), and 2-propanol (1000:60:4, by vol.).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of 292 nm and an emission wavelength of 326 nm.
-
Expected Retention Times: α-tocopherol (~4.9 min), α-tocomonoenol (~5.3 min), α-tocotrienol (~5.9 min), γ-tocotrienol (~9.4 min), and δ-tocotrienol (~12.6 min).[3]
Centrifugal Partition Chromatography (CPC) for Sargachromanol E from Sargassum siliquastrum: [10][17]
-
Sample Preparation: The chloroform fraction of the Sargassum siliquastrum extract is used.
-
CPC System: A preparative CPC instrument.
-
Two-Phase Solvent System: A mixture of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v/v/v). The lower aqueous phase is used as the stationary phase, and the upper organic phase is the mobile phase.
-
Operation: The chloroform fraction is dissolved in a mixture of the upper and lower phases and injected into the CPC system. The mobile phase is pumped through the column at a specific flow rate, and fractions are collected.
-
Analysis: The collected fractions are analyzed by HPLC to identify those containing the pure sargachromanol E.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives, particularly tocopherols and tocotrienols, have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Tocopherols and tocotrienols have been shown to inhibit the activation of NF-κB.[18][19][20] This inhibition can occur through the suppression of IκBα kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[18][21]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in inflammation and cell proliferation. Tocotrienols, in particular, have been demonstrated to modulate this pathway.[22][23] They can inhibit the phosphorylation of key kinases in the MAPK cascade, thereby suppressing downstream inflammatory responses.[22]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
General Experimental Workflow for Isolation
The isolation of a pure this compound derivative from a natural source typically follows a multi-step process, as illustrated in the workflow diagram below. This process begins with the preparation of the raw material and progresses through extraction, fractionation, and purification to yield the isolated compound.
Caption: A general experimental workflow for the isolation of this compound derivatives.
References
- 1. Tocopherols and Tocotrienols in Common and Emerging Dietary Sources: Occurrence, Applications, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. thescipub.com [thescipub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devilslane.com [devilslane.com]
- 7. Pharmacological and natural products diversity of the brown algae genus Sargassum - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03576A [pubs.rsc.org]
- 8. Sargachromenol Purified from Sargassum horneri Inhibits Inflammatory Responses via Activation of Nrf2/HO-1 Signaling in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Sargahydroquinoic Acid and Sargachromenol in the Anti-Inflammatory Effect of Sargassum yezoense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction of Vitamin E Isomers from Palm Oil: Methodology, Characterization, and in Vitro Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fisheries and Aquatic Sciences [e-fas.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. img.gcimagazine.com [img.gcimagazine.com]
- 23. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
4-Chromanol: An In-depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chromanol (4-hydroxychroman), a heterocyclic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. The primary mechanism revolves around its potent antioxidant properties, specifically its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, evidence suggests that this compound and its derivatives modulate key signaling pathways involved in inflammation, including the 5-lipoxygenase (5-LOX) and nuclear factor-kappa B (NF-κB) pathways, and may interact with nuclear receptors such as the pregnane X receptor (PXR). This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: Antioxidant Activity
The foundational mechanism of action of this compound is its ability to act as a potent antioxidant. This activity is primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.
Free Radical Scavenging
This compound directly scavenges free radicals, thereby terminating the chain reactions that lead to oxidative stress and cellular damage. The primary mechanism for this is believed to be hydrogen atom transfer (HAT).
Signaling Pathway: Free Radical Scavenging by this compound
Spectroscopic Profile of 4-Chromanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chromanol (CAS No. 1481-93-2), a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support compound identification, characterization, and further research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.18 | d | 7.6 | 1 | H-5 |
| 6.87 | t | 7.6 | 1 | H-7 |
| 6.80 | t | 7.6 | 1 | H-6 |
| 6.74 | d | 7.6 | 1 | H-8 |
| 4.77 | t | 4.4 | 1 | H-4 |
| 4.31 | ddd | 11.0, 5.4, 3.4 | 1 | H-2a |
| 4.22 | ddd | 11.0, 8.8, 3.4 | 1 | H-2b |
| 2.80 | s | - | 1 | OH |
| 2.14 | m | - | 1 | H-3a |
| 2.02 | m | - | 1 | H-3b |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 154.5 | C-8a |
| 129.8 | C-5 |
| 127.4 | C-7 |
| 121.5 | C-4a |
| 120.8 | C-6 |
| 117.1 | C-8 |
| 65.1 | C-4 |
| 63.8 | C-2 |
| 31.1 | C-3 |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3020 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1580, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1230 | Strong | C-O stretch (aryl ether) |
| 1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 30 | [M - H₂O]⁺ |
| 121 | 80 | [M - CHO]⁺ |
| 107 | 40 | [M - C₂H₃O]⁺ |
| 91 | 35 | [C₇H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is placed in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. The solvent signal (CDCl₃ at δ = 77.16 ppm) is used as an internal reference.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹, and a background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane column). The separated compound then enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
In Vitro Antioxidant Activity of 4-Chromanol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro antioxidant activity of 4-chromanol and its derivatives. While quantitative data for the parent this compound is limited in the available literature, this document summarizes the antioxidant capacity of several key derivatives, offering insights into their potential as radical scavengers. Detailed experimental protocols for common in vitro antioxidant assays, namely the DPPH and ABTS methods, are provided to facilitate the replication and further investigation of these compounds. Furthermore, this guide illustrates the fundamental mechanisms of chromanol antioxidant activity and the general workflow of in vitro antioxidant assessment through logical diagrams.
Introduction
Chromanol-based compounds are recognized for their antioxidant properties, primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom or an electron to neutralize free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The this compound scaffold, in particular, serves as a core structure for a variety of natural and synthetic compounds with significant biological activities. This guide focuses on the in vitro assessment of the antioxidant potential of this compound and its derivatives, providing valuable data and methodologies for researchers in the field of drug discovery and development.
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| (E)-2-(chroman-4-ylidene)-N-methylhydrazine-1-carbothioamide | ABTS | 3.76 | Trolox | 8.04[1] |
| Flavone Derivative 4 | DPPH | 3.53 ± 0.1 | - | - |
| 4-hydroxycoumarin derivative 2b | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |
| BHT | 8.62 | |||
| 4-hydroxycoumarin derivative 6b | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |
| BHT | 8.62 | |||
| 4-hydroxycoumarin derivative 2c | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |
| BHT | 8.62 | |||
| 4-hydroxycoumarin derivative 4c | DPPH (30 min) | Comparable to Ascorbic Acid & BHT | Ascorbic Acid | 24.17 |
| BHT | 8.62 |
Note: The level of antioxidant activity can be broadly classified based on IC50 values as follows: very strong (< 50 µg/mL), strong (50-100 µg/mL), moderate (101-150 µg/mL), and weak (151-200 µg/mL).[2]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of antioxidant activity. The following sections provide comprehensive methodologies for the two most common in vitro antioxidant assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[3][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (this compound or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]
-
Preparation of Test Samples and Control: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.[3]
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[5][6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8) or Ammonium persulfate ((NH4)2S2O8)
-
Methanol or appropriate buffer solution
-
Test compounds (this compound or its derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol or buffer to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Control: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Assay Protocol:
-
Add a small volume of the test sample or standard to the wells of a 96-well microplate.
-
Add the ABTS working solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 5-30 minutes).[5]
-
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the ABTS working solution without the sample, and Abs_sample is the absorbance of the ABTS working solution with the sample.
-
-
IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
General Workflow for In Vitro Antioxidant Activity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant activity of a compound like this compound.
Caption: General workflow for in vitro antioxidant activity assessment.
Proposed Antioxidant Mechanism of this compound
The antioxidant activity of chromanols is generally attributed to two primary mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). The phenolic hydroxyl group is the key functional group responsible for this activity.
Caption: Proposed antioxidant mechanisms of this compound.
Conclusion
This technical guide provides a foundational understanding of the in vitro antioxidant activity of this compound and its derivatives. While a clear quantitative picture for the parent compound remains to be fully elucidated, the data on its derivatives suggest that the this compound scaffold is a promising template for the development of potent antioxidant agents. The detailed experimental protocols and illustrative diagrams included herein are intended to serve as a valuable resource for researchers, enabling further exploration and characterization of this important class of compounds in the context of antioxidant research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
The Stereochemistry of 4-Chromanol: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chromanol, a heterocyclic alcohol derivative of chroman, presents a chiral center at the C4 position, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of bioactive molecules is of paramount importance in drug discovery and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including methodologies for the synthesis of racemic and enantiomerically-enriched forms, protocols for chiral separation and analysis, and a framework for understanding its stereochemical implications.
Stereoisomers of this compound
The presence of a single stereocenter at the C4 position gives rise to a pair of enantiomers: (R)-4-Chromanol and (S)-4-Chromanol. These molecules are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), they can interact differently with other chiral molecules, such as biological receptors and enzymes.
An In-depth Technical Guide on the Solubility and Stability of 4-Chromanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chromanol (also known as 3,4-Dihydro-2H-1-benzopyran-4-ol or 4-Hydroxychroman) is a heterocyclic alcohol with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.18 g/mol .[1] Its structure, featuring a polar hydroxyl group on a largely non-polar chroman backbone, imparts amphiphilic characteristics that govern its solubility and stability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in various solvents and its chemical stability under different environmental conditions. Due to the limited availability of specific quantitative data in public literature, this guide emphasizes theoretical predictions based on molecular structure, offers data on structurally similar compounds for reference, and provides detailed experimental protocols for researchers to determine these critical parameters.
Solubility Profile of this compound
The solubility of a compound is fundamentally dictated by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[2][3] this compound's structure contains a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, and a polar ether linkage within the chroman ring. These features suggest an affinity for polar solvents. Conversely, the bicyclic aromatic-aliphatic structure is non-polar and hydrophobic, favoring solubility in non-polar organic solvents. The balance between these opposing characteristics determines its solubility in a given solvent.
Theoretical Solubility Assessment
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. However, the non-polar chroman scaffold limits its aqueous solubility. Short-chain alcohols like ethanol and methanol are expected to be good solvents due to their ability to engage in hydrogen bonding while also having a hydrocarbon character that can solvate the non-polar part of the molecule. Solubility in water is expected to be low.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of this compound. These solvents are generally effective at dissolving moderately polar compounds. Therefore, good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic nature of the chroman ring system suggests some solubility in non-polar solvents. However, the presence of the polar hydroxyl group will likely prevent high solubility unless the non-polar character of the solvent is sufficient to overcome the energy required to break the intermolecular hydrogen bonds between this compound molecules in its solid state.
Quantitative Solubility Data (Reference Compound: 4-Hydroxycoumarin)
| Solvent System | Solubility of 4-Hydroxycoumarin (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | [4][5] |
| Dimethylformamide (DMF) | ~ 30 | [4][5] |
| Ethanol | ~ 30 | [4][5] |
| Ethanol:PBS (pH 7.2) (1:5 v/v) | ~ 0.16 | [4][5] |
| Hot Water | Soluble | [6] |
| Water (room temperature) | Practically Insoluble | [6][7] |
| Acetone | Soluble | [7] |
| Diethyl Ether | Soluble | [7] |
Table 1: Solubility data for the reference compound 4-Hydroxycoumarin.
Stability Profile of this compound
The chemical stability of this compound is a critical factor for its storage, formulation, and application. Key factors influencing its stability include pH, temperature, and light exposure. Its antioxidant properties suggest a certain resilience to oxidation, yet its secondary alcohol structure indicates potential susceptibility to specific chemical transformations.
Susceptibility to Degradation
-
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-chromanone. This transformation has been observed in biotransformation studies, indicating that enzymatic or chemical oxidation is a primary degradation pathway.[3][8] The presence of the phenolic ether might also be a site for oxidative cleavage under harsh conditions.
-
Acid/Base Instability: The stability of this compound can be pH-dependent. In strongly acidic conditions, the ether linkage of the chroman ring could potentially undergo hydrolysis, although this typically requires harsh conditions. The hydroxyl group's reactivity can also be influenced by pH.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions. The rate of degradation often follows the Arrhenius equation, where an increase of 10°C can significantly increase the reaction rate.[8]
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules.[9] The aromatic ring in this compound can absorb UV light, potentially leading to degradation.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the solubility and stability of this compound.
Protocol for Isothermal Shake-Flask Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO, hexane).
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge at high speed to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.
Protocol for Forced Degradation and Stability Studies
Forced degradation studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution (e.g., at 60-80°C) in a stable buffer (e.g., pH 7.4). Solid samples should also be exposed to dry heat.
-
Photodegradation: Expose the stock solution and solid sample to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[9]
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining and identify and characterize any significant degradation products, potentially using LC-MS/MS.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 7. 4-Hydroxycoumarin, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 4-Chromanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold, a core structure in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad range of biological activities. Among its derivatives, 4-chromanols and their oxidized counterparts, 4-chromanones, have emerged as promising candidates for anticancer drug development.[1][2] These compounds have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][3] This document provides detailed protocols for the synthesis of 4-chromanol derivatives and their subsequent evaluation as potential anticancer agents.
Synthesis of this compound and 4-Chromanone Derivatives
The synthesis of the this compound scaffold can be readily achieved through the reduction of the corresponding 4-chromanone. 4-Chromanones themselves are typically synthesized via an intramolecular Friedel-Crafts-type cyclization of 3-phenoxypropanoic acids or by a one-pot reaction involving phenols and α,β-unsaturated acids. A common and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[4]
General Synthetic Workflow
The overall process for generating and testing these compounds is outlined below.
Caption: General workflow from synthesis to anticancer evaluation.
Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a microwave-assisted one-pot synthesis.[4]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aldehyde (e.g., hexanal)
-
Diisopropylamine (DIPA)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and diisopropylamine (1.1 mmol) in ethanol (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160-170 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography using a gradient of ethyl acetate in hexane to yield the desired 2-alkyl-chroman-4-one.[4]
-
Characterize the final product by NMR and mass spectrometry.
Experimental Protocol: Reduction of 4-Chromanone to this compound
Materials:
-
Substituted 4-chromanone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 4-chromanone (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the this compound.
-
Purify further by column chromatography if necessary.
Anticancer Activity of this compound Derivatives
A variety of this compound and 4-chromanone derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The table below summarizes the in vitro anticancer activity of selected chromanone derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HT-29 (Colon) | ~8-30 | [5][6] |
| HCT-116 (Colon) | ~8-30 | [5][6] | |
| Compound 3 | HT-29 (Colon) | ~8-30 | [5][6] |
| HCT-116 (Colon) | ~8-30 | [5][6] | |
| Compound 5 | HT-29 (Colon) | ~8-30 | [5][6] |
| HCT-116 (Colon) | ~8-30 | [5][6] | |
| A03 | U2OS (Osteosarcoma) | Not specified | [7] |
| A10 | U2OS (Osteosarcoma) | Not specified | [7] |
| A16 | A375 (Melanoma) | Not specified | [7] |
| PKB-4 | MCF-7 (Breast) | Promising activity | [8] |
| PKB-10 | MCF-7 (Breast) | Promising activity | [8] |
Mechanism of Action: Signaling Pathway Modulation
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and interference with key signaling pathways.[1] For instance, some 4H-chromen-4-one derivatives have been identified as inhibitors of the BRAF kinase, a crucial component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[7]
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.
Experimental Protocols for Anticancer Evaluation
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cancer cells treated with a this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a foundation for the synthesis, in vitro screening, and preliminary mechanistic evaluation of these compounds. Further investigations into their specific molecular targets and in vivo efficacy are warranted to advance the most promising candidates toward clinical development.
References
- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chromanol and its derivatives as key intermediates in the synthesis of a diverse range of biologically active molecules. The protocols detailed below are based on established literature and offer a starting point for the synthesis of novel compounds for drug discovery and development.
Introduction to this compound in Synthesis
This compound, and its readily accessible precursor 4-chromanone, are privileged scaffolds in medicinal chemistry. The chroman framework is a core structural motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The strategic positioning of the hydroxyl group in this compound allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including antimicrobial and anticancer agents, as well as inhibitors of enzymes like Sirtuin 2 (SIRT2).[1][2] The synthesis of chiral this compound derivatives is of particular importance, as the stereochemistry often plays a crucial role in biological activity.[3]
Synthetic Pathways and Applications
This compound is typically synthesized via the reduction of the corresponding 4-chromanone. This transformation is often high-yielding and can be achieved with a high degree of stereoselectivity, providing access to specific diastereomers.[1] From this pivotal intermediate, a variety of synthetic routes can be explored.
Synthesis of SIRT2 Inhibitors
Substituted chroman-4-ones, which can be readily converted to 4-chromanols, have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases.[1] The general synthetic approach involves the reduction of the chroman-4-one to the corresponding this compound, which can then be further modified.
Diagram: Synthesis of a this compound Intermediate for SIRT2 Inhibitor Development
Caption: General workflow for the synthesis of SIRT2 inhibitors from substituted chroman-4-ones via a this compound intermediate.
Antimicrobial and Antitubercular Agents
The 4-chromanone scaffold and its derivatives, including 4-chromanols, have demonstrated significant antimicrobial activity.[2][4] Studies have shown that the reduction of the 4-keto group to a hydroxyl group can enhance the antitubercular potency of these compounds.[4]
Experimental Protocols
General Protocol for the Synthesis of 4-Chromanones
This protocol is a general method for the synthesis of substituted chroman-4-ones, which serve as the precursors to 4-chromanols.
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.
Protocol for the Reduction of 4-Chromanone to this compound
This protocol describes the reduction of a substituted chroman-4-one to the corresponding this compound.
Materials:
-
Substituted chroman-4-one (e.g., 8-bromo-6-chloro-2-pentylchroman-4-one)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the substituted chroman-4-one in methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the this compound. This reaction often produces a high diastereomeric ratio.[1]
Quantitative Data Summary
The following tables summarize representative yields and other quantitative data for the synthesis of 4-chromanones and their subsequent reduction to 4-chromanols, as well as the biological activity of some derivatives.
| Precursor (Chroman-4-one) | Product (this compound) | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-bromo-6-chloro-2-pentylchroman-4-ol | NaBH4 | MeOH | ~100 | 96:4 | [1] |
| Compound | Target | Activity (IC50) | Reference |
| Substituted Chroman-4-ones | SIRT2 | Low micromolar | [1] |
| 2-propyl-4-chromanol | Mycobacterium tuberculosis | MIC = 12.5 µg/mL | [4] |
Asymmetric Synthesis of Chiral Chromanols
The stereoselective synthesis of chiral this compound derivatives is crucial for investigating their structure-activity relationships.[3] Organocatalytic methods have been developed for the asymmetric synthesis of polysubstituted chiral chromans, which can be precursors to or derivatives of 4-chromanols.[5] Chiral phosphoric acid-catalyzed asymmetric cycloadditions also provide a route to highly stereoselective chiral chromans.[6]
Diagram: Logic of Asymmetric Synthesis of Chiral Chromans
Caption: Conceptual workflow for the asymmetric synthesis of chiral chromans using chiral catalysts.
Conclusion
This compound serves as a highly valuable and versatile intermediate in the synthesis of a wide array of bioactive molecules. The straightforward access from substituted 4-chromanones, coupled with the potential for stereoselective synthesis, makes it an attractive building block for medicinal chemists and researchers in drug development. The protocols and data presented here provide a solid foundation for the exploration of novel this compound-based compounds with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. KR101769204B1 - New method for preparation of chiral chromanol derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric [4 + 2] Cycloaddition of ortho-Alkenyl Naphthols/Phenols with ortho-Quinone Methides: Highly Stereoselective Synthesis of Chiral 2,3,4-Trisubstituted Chromans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Chromanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chromanol, a heterocyclic alcohol, is a molecule of interest in various fields, including pharmacology and toxicology. Accurate quantification of this compound in biological matrices such as plasma, urine, and blood is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides detailed application notes and proposed protocols for the determination of this compound in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are based on established analytical strategies for structurally related compounds, such as tocopherol metabolites which also possess a chroman core structure.[1][2][3][4][5][6] While specific validated methods for this compound were not identified in the public literature, the following protocols provide a robust starting point for method development and validation in a research or drug development setting.
Analytical Methodologies
The two primary recommended methods for the quantification of this compound are LC-MS/MS and GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, specificity, and applicability to a wide range of compounds in complex biological matrices.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.[5][10]
Data Presentation: Quantitative Parameters Summary
The following table summarizes the anticipated quantitative performance parameters for the proposed LC-MS/MS and GC-MS methods for this compound analysis in human plasma and urine. These values are estimates based on typical performance for similar analytes and should be established during formal method validation.
| Parameter | LC-MS/MS (Plasma) | GC-MS (Urine) |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Matrix Effect | < 15% | Investigated |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a proposed method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL)
2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of IS working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Q1 (m/z) -> Q3 (m/z) [e.g., parent ion -> characteristic fragment ion]
-
This compound-d4 (IS): Q1 (m/z) -> Q3 (m/z) [e.g., parent ion+4 -> characteristic fragment ion]
-
-
Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Protocol 2: Quantification of this compound in Human Urine by GC-MS
This protocol describes a proposed GC-MS method for the quantification of this compound in human urine, which includes a derivatization step.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., a structurally similar compound not present in urine
-
GC-grade ethyl acetate, methanol, and pyridine
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Human urine
2. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Thaw urine samples at room temperature.
-
To 500 µL of urine, add 50 µL of IS working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds.
-
Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature and inject into the GC-MS system.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS System: Mass selective detector
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical for TMS-derivative):
-
This compound-TMS: [List 2-3 characteristic m/z values]
-
IS-TMS: [List 2-3 characteristic m/z values]
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Pharmacokinetic pathway leading to the presence of this compound in biological samples.
References
- 1. [Analysis of primary metabolites of alpha-tocopherol in human urine by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 9. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Analysis of 4-Chromanol using HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chromanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. This section outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 60:40 v/v ratio) containing 0.1% phosphoric acid. Degas the mobile phase prior to use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
3. Sample Preparation:
The sample preparation method will vary depending on the matrix. For a simple solution, the following protocol can be used:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the prepared sample solution.
-
Record the chromatograms and measure the peak area for this compound. A retention time of approximately 5.5 minutes can be expected under these conditions.[3]
-
Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary: HPLC Method
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Value |
| Retention Time (RT) | ~ 5.5 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: LOD and LOQ values should be experimentally determined for the specific matrix and instrumentation used.
HPLC Experimental Workflow
Caption: HPLC workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] This section describes a GC-MS method for this compound analysis following silylation.
Experimental Protocol: GC-MS Method
1. Derivatization (Silylation):
Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is performed to replace the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.
-
Reagents: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, Pyridine (or other suitable solvent).
-
Procedure:
-
Evaporate the solvent from the prepared sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Injector | Split/Splitless, 250 °C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-450 |
3. Sample Preparation:
Sample preparation for GC-MS often involves extraction to isolate the analyte from the matrix.
-
Liquid-Liquid Extraction (LLE): For liquid samples, LLE with a non-polar solvent like dichloromethane or ethyl acetate can be effective.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a cleaner extract.
-
Headspace-Solid Phase Microextraction (HS-SPME): This solvent-free technique is suitable for volatile compounds in liquid or solid samples.[6][7]
4. Analytical Procedure:
-
Inject 1 µL of the derivatized standard or sample into the GC-MS system.
-
Acquire the data in full scan mode.
-
Identify the this compound-TMS peak based on its retention time and mass spectrum.
-
For quantification, selected ion monitoring (SIM) mode can be used to improve sensitivity and selectivity.
Quantitative Data Summary: GC-MS Method
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound.
| Parameter | Value |
| Retention Time (RT) of TMS derivative | ~ 12-15 min (column dependent) |
| Key Mass Fragments (m/z) | To be determined from the mass spectrum of the TMS derivative |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: Key mass fragments, LOD, and LOQ should be experimentally determined.
GC-MS Experimental Workflow
Caption: GC-MS workflow for this compound analysis.
References
Application of 4-Chromanol Derivatives in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The primary derivative of 4-Chromanol utilized in cosmetic and dermatological formulations is Dimethylmethoxy Chromanol (DMC) , a synthetic, bio-inspired molecule structurally similar to a form of Vitamin E (gamma-tocopherol).[1][2] Its application centers on its potent antioxidant properties, offering protection against a broad spectrum of reactive species, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive carbonyl species (RCS).[3][4] This comprehensive antioxidant activity translates into several clinically observed benefits for the skin, making it a valuable ingredient in anti-aging and protective skincare products.[1][2]
Key Benefits and Applications:
-
Anti-Aging: DMC effectively mitigates oxidative stress, a key contributor to premature skin aging.[3][4] It helps to reduce the appearance of fine lines and wrinkles and improve skin elasticity.[1][3] Clinical studies have demonstrated a significant reduction in wrinkle depth and an increase in overall and net skin elasticity with the use of formulations containing DMC.[3]
-
Skin Brightening and Hyperpigmentation Control: DMC has been shown to reduce the melanin index in the skin, leading to a more even skin tone and a reduction in the appearance of dark spots.[3][5] Its mechanism is linked to its ability to combat oxidative stress, which can trigger hyperpigmentation.[5]
-
Enhanced Antioxidant Defense: DMC not only provides direct antioxidant protection but also appears to boost the skin's endogenous antioxidant defense system. In vitro studies have shown that it can synergistically increase the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and quinone oxidoreductase 1 (NQO1), particularly when combined with other antioxidants like turmeric root extract.[6][7]
-
Photoprotection: By neutralizing free radicals generated by UV radiation, DMC helps to protect the skin from photodamage.[2][8] This makes it a suitable ingredient for inclusion in sunscreen formulations to provide an additional layer of protection against UV-induced damage.[2]
-
Broad Spectrum Protection: A key advantage of DMC is its ability to neutralize a wide array of reactive species, offering more comprehensive protection than many other well-known antioxidants.[3][4]
Recommended Use Levels:
The recommended concentration of Dimethylmethoxy Chromanol in cosmetic formulations is typically low, ranging from 0.01% to 0.05% , owing to its high potency.[1][9]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical and in vitro studies on the efficacy of Dimethylmethoxy Chromanol (DMC).
Table 1: Clinical Efficacy of a Cream Containing 0.05% Dimethylmethoxy Chromanol [3]
| Parameter | Duration of Use | Average Improvement |
| Wrinkle Depth | 28 days | 21.3% reduction |
| Overall Elasticity (R2) | 28 days | Statistically significant improvement |
| Net Elasticity (R5) | 28 days | Statistically significant improvement |
| Melanin Index (Asian Skin) | 14 days | 6.9% reduction |
| 56 days | 13.3% reduction | |
| Skin Antioxidant Power (FRAP) | 14 days | 36.7% increase |
| 28 days | - |
Table 2: Clinical Efficacy of a Serum Containing Dimethylmethoxy Chromanol and Turmeric Root Extract (1:1 ratio) after 4 Weeks of Use [6]
| Parameter | Average Improvement |
| Skin Lightening | 7.16% improvement |
| Skin Redness | 18.29% reduction |
| Transepidermal Water Loss (TEWL) | 35.68% decrease |
| Skin Gloss | 19.05% increase |
| Skin Firmness | 32.04% enhancement |
Table 3: In Vitro Efficacy of Dimethylmethoxy Chromanol (DMC) and Turmeric Root Extract (TRE) on UVB-Treated HaCaT Cells [6][7]
| Parameter | Treatment | Outcome |
| SOD Activity | DMC + TRE (1:1 ratio) | >1-fold increase compared to single treatment |
| NQO1 Expression | DMC + TRE (1:1 ratio) | >50% increase |
Signaling Pathway
The protective effects of Dimethylmethoxy Chromanol against oxidative stress are, in part, mediated by the upregulation of the skin's endogenous antioxidant defense mechanisms. One of the key pathways involved is the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Caption: Nrf2-mediated antioxidant response enhanced by DMC.
Experimental Protocols
Ferric-Reducing Antioxidant Power (FRAP) Assay for Skin Antioxidant Capacity
This protocol is adapted from standard FRAP assay methodologies to assess the total antioxidant capacity of skin treated with a topical formulation.
Objective: To measure the ability of the skin's surface to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), as an indicator of antioxidant capacity.
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Skin surface stripping discs (e.g., D-Squame®)
Procedure:
-
Baseline Measurement: Before product application, collect a baseline sample from the test area (e.g., forearm) by applying a skin surface stripping disc with firm pressure for 10 seconds.
-
Product Application: Apply a standardized amount of the test formulation containing Dimethylmethoxy Chromanol to the designated skin area.
-
Post-Application Sampling: At specified time points (e.g., 14 and 28 days), collect new skin surface strippings from the treated area.
-
Extraction: Place each disc in a microcentrifuge tube containing a known volume of PBS. Vortex for 1 minute to extract the surface components.
-
FRAP Reagent Preparation: Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This solution should be prepared fresh.
-
Assay:
-
Add a small volume of the skin extract to a well of a 96-well microplate.
-
Add the FRAP working solution to the well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 593 nm using a microplate reader.
-
Quantification: The change in absorbance is proportional to the antioxidant capacity. A standard curve using a known antioxidant (e.g., Trolox) can be used to quantify the results.
In Vitro Assessment of Antioxidant Enzyme Activity in HaCaT Cells
This protocol outlines the methodology to evaluate the effect of Dimethylmethoxy Chromanol on the expression of NQO1 and the activity of SOD in human keratinocytes (HaCaT cells) exposed to UVB radiation.
Objective: To determine if DMC, alone or in combination with other antioxidants, can protect HaCaT cells from UVB-induced oxidative stress by modulating endogenous antioxidant enzymes.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Dimethylmethoxy Chromanol (DMC) and other test compounds
-
UVB light source
-
Reagents for Western blotting (for NQO1)
-
SOD activity assay kit
-
Protein extraction buffer
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed the cells in appropriate culture plates. Once they reach 70-80% confluency, treat them with varying concentrations of DMC (and any co-treatments) for a specified period (e.g., 24 hours).
-
UVB Irradiation:
-
Remove the culture medium and wash the cells with PBS.
-
Expose the cells to a specific dose of UVB radiation (e.g., 50 mJ/cm²).
-
After irradiation, add fresh culture medium (with or without the test compounds) and incubate for a further period (e.g., 24 hours).
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable protein extraction buffer.
-
NQO1 Expression (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against NQO1.
-
Wash and incubate with a secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensity relative to a loading control (e.g., GAPDH).
-
-
SOD Activity Assay:
-
Use a commercial SOD activity assay kit.
-
Follow the manufacturer's instructions to measure the SOD activity in the cell lysates.
-
The results are typically expressed as units of SOD activity per milligram of protein.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a cosmetic formulation containing Dimethylmethoxy Chromanol.
Caption: Clinical trial workflow for a DMC-containing formulation.
References
- 1. Combination of dimethylmethoxy chromanol and turmeric root extract synergically attenuates ultraviolet‐induced oxidative damage by increasing endogenous antioxidants in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regimenlab.com [regimenlab.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultraviolet B-induced oxidative damage in human skin keratinocytes is alleviated by Pinus morrisonicola leaf essential oil through activation of the Nrf2-dependent antioxidant defense system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Singlet molecular oxygen quenching by the antioxidant dimethylmethoxy chromanol in solution and in ex vivo porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Effects of a single exposure to UVB radiation on the activities and protein levels of copper-zinc and manganese superoxide dismutase in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Effects of Lindera coreana on UVB-induced Oxidative Stress in Human HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of 4-Chromanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 4-Chromanol and its derivatives. The protocols outlined below are standard methodologies for determining the efficacy of antimicrobial agents against a variety of pathogens.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for several this compound derivatives against various bacterial strains. This data is crucial for comparative analysis and for guiding further development of these compounds.
| Compound | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1 | 2-propyl-4-chromanol | Mycobacterium tuberculosis | 12.5 | [1] |
| 2 | 2-n-heptyl-7-OH-4-chromanol | Gram-positive bacteria | 12.5–25 | [1] |
| 3 | 2-n-nonyl-7-OH-4-chromanol | Gram-positive bacteria | 25–50 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific laboratory conditions and the particular this compound derivatives being tested.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] A spectrophotometer can be used to verify the turbidity.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to column 10.[2][4] Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.[2]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2]
-
Optionally, a plate reader can be used to measure the optical density (OD) to determine the percentage of growth inhibition.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]
Materials:
-
Results from the MIC assay
-
Sterile drug-free agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Incubator
Protocol:
-
Subculturing:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and more concentrated wells).
-
From each of these wells, aspirate a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquots onto separate, clearly labeled drug-free agar plates.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Interpretation of Results:
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[9][10]
Materials:
-
This compound solution at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Standardized bacterial inoculum (~1 x 10⁶ CFU/mL)
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
-
Neutralizing broth (if necessary to inactivate the antimicrobial agent)
Protocol:
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing different concentrations of this compound (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the viable colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
References
- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing 4-Chromanol in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of 4-Chromanol, a chromane derivative, for its potential neuroprotective effects. This document outlines detailed experimental designs, from initial in vitro screening to more complex cellular and biochemical assays, designed to elucidate the compound's mechanisms of action. The provided protocols are intended to guide researchers in assessing this compound's ability to mitigate neuronal damage in models of oxidative stress, excitotoxicity, and apoptosis.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders is neuronal cell death triggered by a cascade of events including oxidative stress, excitotoxicity, and apoptosis. Consequently, the identification of novel compounds that can interfere with these processes is a primary goal in neuroprotective drug discovery. This compound, a heterocyclic compound, represents a promising candidate for investigation due to the known antioxidant and neuroprotective properties of other chromane derivatives.[1][2] This document provides a detailed experimental workflow to systematically evaluate the neuroprotective potential of this compound.
Experimental Workflow
A tiered approach is recommended for the evaluation of this compound, starting with fundamental cytotoxicity and neuroprotection assays and progressing to more detailed mechanistic studies.
References
Application Notes and Protocols: 4-Chromanol-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of 4-Chromanol-based inhibitors targeting specific enzymes. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document focuses on their potential as inhibitors of key enzymes implicated in various physiological and pathological processes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and carbonic anhydrase (CA). The structural features of the this compound core can be readily modified, allowing for the optimization of potency and selectivity against these enzyme targets.
Quantitative Data: Inhibitor Potency
The inhibitory activities of a series of this compound and related chromanone derivatives against acetylcholinesterase, butyrylcholinesterase, and tyrosinase are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Cholinesterase Inhibitors | ||||
| Benzylidene chroman-4-one derivative A | Acetylcholinesterase (AChE) | 0.122 - 0.207[1] | Donepezil | - |
| Benzylidene chroman-4-one derivative B | Acetylcholinesterase (AChE) | 0.37[1] | Donepezil | - |
| Benzylidene chroman-4-one derivative B | Butyrylcholinesterase (BChE) | 5.24[1] | Donepezil | - |
| Amino-7,8-dihydro-4H-chromenone 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13[1] | Donepezil | - |
| Tyrosinase Inhibitors | ||||
| Dihydropyrano[3,2-b]chromenedione (DHPC04) | Tyrosinase | 4 (Ki value)[2] | Kojic Acid | - |
| Carbonic Anhydrase Inhibitors | ||||
| Data for this compound derivatives against carbonic anhydrase is not readily available in the searched literature. The table below presents data for other sulfonamide-based inhibitors for context. | ||||
| Acetazolamide | Carbonic Anhydrase II | 0.012 | - | - |
| Methazolamide | Carbonic Anhydrase II | 0.014 | - | - |
| Dichlorphenamide | Carbonic Anhydrase II | 0.038 | - | - |
Signaling Pathways and Inhibition Mechanisms
Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease.
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the oxidation of tyrosine to dopaquinone, a crucial precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment).[1] Inhibitors of tyrosinase can reduce melanin production and are of interest for treating hyperpigmentation disorders and for cosmetic skin-lightening applications.
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including respiration, CO2 transport, and pH homeostasis. By regulating pH, carbonic anhydrases influence a variety of cellular signaling pathways. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a two-step process starting from the corresponding 2'-hydroxyacetophenone. The general workflow is outlined below.
Protocol: Synthesis of this compound from 2'-Hydroxyacetophenone
-
Synthesis of Chroman-4-one Intermediate:
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
-
-
Reduction to this compound:
-
Dissolve the purified chroman-4-one in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product by flash column chromatography if necessary.
-
Enzyme Inhibition Assays
General Workflow for IC50 Determination
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol: Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for BChE inhibition is analogous to the AChE assay, with the following modifications:
-
Enzyme: Use BChE from equine serum.
-
Substrate: Use S-butyrylthiocholine iodide.
Protocol: Tyrosinase Inhibition Assay
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA - Substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well microplate, add 120 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of tyrosinase solution.
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm for 10-20 minutes at 1-minute intervals using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance per minute).
-
Determine the percentage of inhibition and IC50 value as described for the AChE assay.
-
Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)
-
Reagents:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) - Substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well UV-transparent microplate, add 100 µL of Tris-HCl buffer, 50 µL of the test compound solution at various concentrations, and 25 µL of hCA II solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of p-NPA solution in acetonitrile.
-
Immediately measure the absorbance at 348 nm or 400 nm (for the product, p-nitrophenol) every 30 seconds for 5-10 minutes.
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (change in absorbance per minute).
-
Determine the percentage of inhibition and IC50 value as described for the AChE assay.
-
Conclusion
The this compound scaffold provides a promising starting point for the development of potent and selective inhibitors against a range of clinically relevant enzymes. The synthetic accessibility and the potential for diverse functionalization of this core structure allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors based on the this compound framework. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this versatile chemical class.
References
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tyrosinase by 4H-chromene analogs: Synthesis, kinetic studies, and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 4-Chromanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chromanol is a heterocyclic alcohol that serves as a valuable chiral building block in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. The stereochemistry of the hydroxyl group at the C4 position results in two enantiomers, (R)-4-Chromanol and (S)-4-Chromanol. As enantiomers can exhibit distinct pharmacological and toxicological profiles, their separation and analysis are crucial for drug development, quality control, and stereoselective synthesis.
This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodologies are based on established principles for the resolution of structurally related compounds.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP).[1] The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte.[1] These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in the formation of transient diastereomeric complexes between the enantiomers and the CSP. The difference in the stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds.[2][3]
Experimental Workflow
The general workflow for the chiral separation of this compound enantiomers involves sample preparation, HPLC analysis using a chiral column, and data analysis to determine the enantiomeric purity.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on a representative HPLC method using a cellulose-based chiral stationary phase.
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm I.D. x 250 mm length, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Retention Time (Enantiomer 1) | ~ 9.5 min |
| Retention Time (Enantiomer 2) | ~ 11.0 min |
| Separation Factor (α) | ≥ 1.15 |
| Resolution (Rs) | > 1.5 |
Note: The elution order of the (R) and (S) enantiomers depends on the specific chiral stationary phase and must be determined experimentally using enantiomerically pure standards.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD-H)
-
HPLC system equipped with a UV detector, pump, and autosampler
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
For every 1 liter of mobile phase, combine 900 mL of n-Hexane with 100 mL of 2-Propanol.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh a small amount of racemic this compound.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Instrumentation and Conditions
-
Column Installation and Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
-
Chromatographic Run and Data Analysis
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Acquire the chromatogram.
-
Identify the two peaks corresponding to the separated enantiomers of this compound.
-
Integrate the peak areas for each enantiomer.
-
Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
-
α = k2 / k1 (where k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively)
-
Rs = 2(tR2 - tR1) / (w1 + w2) (where tR1 and tR2 are the retention times, and w1 and w2 are the peak widths at the base)
-
-
For quantitative analysis of enantiomeric excess (ee), use the following formula:
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Signaling Pathway and Interaction Diagram
The following diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP. The enantiomers of this compound interact differently with the chiral grooves of the cellulose derivative, leading to their separation.
Conclusion
The protocol described provides a reliable and robust method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase under normal-phase conditions is expected to yield excellent resolution and selectivity. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries who require accurate analysis and purification of this compound enantiomers. Method optimization, particularly of the mobile phase composition, may be necessary to achieve the desired separation for specific applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-Chromanol in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chromanol, a heterocyclic organic compound, has garnered significant interest in pharmaceutical research due to its antioxidant and anti-inflammatory properties. As a key intermediate in the synthesis of various pharmaceuticals, its evaluation in preclinical in vivo models is a critical step in drug development.[1] Proper formulation is paramount to ensure accurate and reproducible results in animal studies. This document provides detailed application notes and protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in common animal models such as mice and rats. Due to the limited publicly available data on the specific solubility of this compound, this guide emphasizes a systematic approach to formulation development, starting with solubility screening.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Solid, crystalline powder | [3] |
| Melting Point | 42-44 °C | [3] |
| Solubility | Lipophilic, poorly soluble in water. | [4] |
Formulation Development Workflow
Given the lipophilic nature of this compound, a multi-step approach is recommended to identify the optimal vehicle for in vivo administration.
Caption: A stepwise workflow for developing a this compound formulation.
Experimental Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common non-clinical vehicles.
Materials:
-
This compound powder
-
Selection of vehicles (see table below)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., DMSO) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Calculate the solubility in the original vehicle.
Table of Potential Vehicles for Solubility Screening:
| Vehicle Category | Specific Examples |
| Oils | Corn oil, Sesame oil, Olive oil |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO) |
| Aqueous with Surfactants | Saline + Tween® 80 (e.g., 0.5-5%), Saline + Cremophor® EL |
| Aqueous with Suspending Agents | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water |
Application Notes for Formulation Preparation
Based on the solubility screening results, select the most appropriate vehicle or combination of vehicles. For poorly soluble compounds like this compound, a co-solvent approach or a suspension is often necessary.
Oral Gavage Formulation
For oral administration, a suspension or an oil-based solution is common.
Example Formulation (Suspension):
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient (API) | 1-50 mg/mL |
| 0.5% (w/v) CMC in sterile water | Suspending agent | q.s. to final volume |
| 0.1% (v/v) Tween® 80 | Wetting agent (optional) | - |
Protocol for a 10 mg/mL Suspension:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice and rats).[5]
-
Weigh API: Accurately weigh the required amount of this compound.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. If using, add Tween® 80.
-
Create a Paste: In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C. Prepare fresh daily if stability is not confirmed. Always re-suspend thoroughly before administration.
Intravenous Injection Formulation
IV formulations require the compound to be fully dissolved to prevent embolism. A co-solvent system is typically required for lipophilic compounds. Note: The final concentration of organic solvents like DMSO should be minimized.
Example Formulation (Solution):
| Component | Purpose | Example Final Concentration |
| This compound | API | 1-10 mg/mL |
| DMSO | Solubilizing agent | ≤ 10% (v/v) |
| PEG400 | Co-solvent | ≤ 40% (v/v) |
| Sterile Saline (0.9% NaCl) | Diluent | q.s. to final volume |
Protocol for a 5 mg/mL IV Solution:
-
Dissolve API: Dissolve the weighed this compound in DMSO with vortexing. Gentle warming may be required.
-
Add Co-solvent: Add PEG400 to the DMSO solution and mix until clear.
-
Dilute: Slowly add sterile saline to the organic solvent mixture while vortexing.
-
Filter: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.
-
Use Immediately: It is recommended to use IV formulations immediately after preparation unless stability has been established.
Intraperitoneal Injection Formulation
IP formulations can be solutions or suspensions. As with IV formulations, minimizing irritant solvents is crucial.
Example Formulation (Co-solvent System):
| Component | Purpose | Example Final Concentration |
| This compound | API | 5-20 mg/mL |
| DMSO | Solubilizing agent | ≤ 10% (v/v) |
| Corn Oil | Vehicle | q.s. to final volume |
Protocol for a 10 mg/mL IP Formulation:
-
Dissolve API: Dissolve the required amount of this compound in DMSO.
-
Add Vehicle: Add the corn oil to the DMSO solution.
-
Mix Thoroughly: Vortex until a clear solution or a uniform suspension is formed.
-
Storage: Store in a sterile, sealed vial, protected from light.
Experimental Protocol 2: Stability Assessment
Objective: To evaluate the short-term physical and chemical stability of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
Storage containers (e.g., glass vials)
-
Temperature-controlled storage (e.g., refrigerator, room temperature bench)
-
HPLC or other validated analytical method
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the formulation for the concentration of this compound and observe its physical appearance (e.g., color, clarity, presence of precipitate).
-
Storage: Aliquot the formulation into several sealed vials and store them under different conditions (e.g., 2-8°C and room temperature) and for different durations (e.g., 4, 8, 24 hours).
-
Time-Point Analysis: At each designated time point, retrieve a vial from each storage condition.
-
Visual Inspection: Visually inspect the formulation for any changes in appearance.
-
Chemical Analysis: Re-analyze the concentration of this compound.
-
Data Evaluation: Compare the results to the initial (T=0) data. A change in concentration of >10% is generally considered significant.
Table for Stability Data Summary:
| Formulation | Storage Condition | Time Point | Physical Appearance | This compound Concentration (% of Initial) |
| Oral Suspension | 2-8°C | 0 hr | Homogenous suspension | 100% |
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| IV Solution | Room Temp | 0 hr | Clear solution | 100% |
| 4 hr | ||||
| 8 hr |
Signaling Pathway
This compound and its derivatives have been reported to modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Caption: Putative mechanism of this compound via inhibition of the NF-κB pathway.
Dosage Considerations
The optimal dose of this compound will depend on the animal model, the indication being studied, and the specific formulation. A dose-ranging study is recommended. Based on studies with related chromanol derivatives, a starting dose range of 10-50 mg/kg for intraperitoneal or oral administration in mice could be considered.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a stable and biocompatible formulation that allows for consistent and reproducible drug exposure. The protocols and application notes provided herein offer a systematic framework for researchers to develop and validate formulations for oral, intravenous, and intraperitoneal administration. Careful consideration of solubility, stability, and the proposed route of administration will be critical for obtaining high-quality preclinical data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chromanol Derivatives
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for the synthesis of 4-Chromanol and its derivatives. The most common synthetic route involves the reduction of a 4-chromanone precursor. This guide will focus on optimizing this reduction step and addressing common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction shows a low yield of the desired this compound, or the reaction has not proceeded to completion. What are the possible causes and solutions?
A: A low yield of this compound can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Initial troubleshooting workflow for low yield in this compound synthesis.
Potential Causes and Detailed Solutions:
-
Purity of Starting Material (4-Chromanone): Impurities in the starting 4-chromanone can interfere with the reduction reaction. Electron-donating groups on the precursor may lead to byproducts from self-condensation of aldehydes used in the chromanone synthesis, which can lower yields.[1][2]
-
Solution: Assess the purity of your 4-chromanone by TLC or NMR spectroscopy. If impurities are present, purify the starting material by flash column chromatography or recrystallization before proceeding with the reduction.
-
-
Quality and Stoichiometry of the Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[3][4] However, it can degrade over time, especially if exposed to moisture. Using an insufficient amount will also lead to an incomplete reaction.[1]
-
Solution: Use a fresh bottle of NaBH₄. It is also crucial to use an appropriate molar excess of the reducing agent. See Table 1 for a guide on NaBH₄ stoichiometry.
-
-
Reaction Conditions:
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[3] However, NaBH₄ can react with these solvents, so the reaction is often performed at a lower temperature (e.g., 0 °C) to minimize this side reaction.[1]
-
Temperature: While many reductions proceed well at room temperature, some sterically hindered 4-chromanones may require longer reaction times or slightly elevated temperatures to achieve full conversion.[1] Conversely, for sensitive substrates, cooling the reaction to 0 °C or even lower may be necessary to prevent side reactions.
-
Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, preventing the reagents from interacting effectively.[1] Ensure vigorous stirring throughout the reaction.
-
-
Workup Procedure: Product can be lost during the workup phase if not performed correctly.
-
Quenching: Excess NaBH₄ must be carefully quenched. This is typically done by the slow addition of an acid, such as 1 M HCl, at a low temperature.[1] Incomplete quenching can lead to issues during extraction.
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to ensure the this compound is in its neutral form for efficient extraction into an organic solvent.
-
Table 1: Effect of NaBH₄ Stoichiometry on Ketone Reduction [1]
| Molar Ratio (NaBH₄:Ketone) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Notes |
| 0.5:1 | 12 hours | 45-55 | >95 | Incomplete reaction, significant starting material remains. |
| 1:1 | 4 hours | 80-90 | >98 | Generally sufficient for many simple ketones. |
| 1.5:1 | 1-2 hours | >95 | >99 | Often the optimal ratio for high yield and purity. |
| 2:1 | 1 hour | >95 | >99 | Ensures rapid and complete conversion, especially for less reactive ketones. |
| 4:1 | < 1 hour | >95 | >99 | Large excess, may complicate workup. |
Note: The data presented are representative and can vary depending on the specific substrate, solvent, and reaction temperature.
Issue 2: Formation of Significant Byproducts
Q: My reaction produces the desired this compound, but I also observe significant byproduct formation. How can I minimize these?
A: Byproduct formation is a common issue, particularly when dealing with more complex substrates.
Logical Flow for Diagnosing Byproduct Formation
Caption: Diagnostic workflow for addressing byproduct formation.
Potential Causes and Solutions:
-
1,4-Conjugate Addition to α,β-Unsaturated Chromanones: If your starting material is an α,β-unsaturated chromanone, NaBH₄ can lead to a mixture of the desired 1,2-reduction product (the allylic alcohol) and the 1,4-reduction product (the saturated ketone or alcohol).[1]
-
Solution: To selectively obtain the 1,2-reduction product, a Luche reduction is recommended.[5][6][7][8] This involves using a combination of NaBH₄ and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt enhances the electrophilicity of the carbonyl group, promoting a "hard" hydride attack at the carbonyl carbon.[5][6]
-
-
Over-reduction: In some cases, if other reducible functional groups are present on the chromanone ring system, they may also be reduced by NaBH₄, although it is a relatively mild reducing agent.[3][4]
-
Solution: Carefully monitor the reaction by TLC to stop it once the starting material is consumed. Consider using a more selective reducing agent if chemoselectivity is an issue.
-
-
Diastereoselectivity: For substituted chromanones, the reduction can lead to the formation of diastereomers (cis and trans isomers). The ratio of these isomers can be influenced by the reducing agent, solvent, and temperature.
-
Solution: The reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol has been reported to give a 96:4 diastereomeric ratio.[2][9] For other substrates, screening different reducing agents and conditions may be necessary to optimize the desired diastereoselectivity. Catalytic transfer hydrogenation can also offer high levels of diastereoselectivity.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the reduction of a 4-chromanone to a this compound?
A1: A general and often high-yielding protocol involves the use of sodium borohydride in a protic solvent.
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chromanone (1.0 eq) in methanol or ethanol (to a concentration of approximately 0.1-0.2 M).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) to the solution in small portions over 5-10 minutes. Be aware that hydrogen gas may be evolved.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Caution: This will cause vigorous gas evolution.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel.
Q2: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A2: While LiAlH₄ is a powerful reducing agent capable of reducing ketones, it is much less selective than NaBH₄.[12] It will also reduce other functional groups like esters, carboxylic acids, and amides, which NaBH₄ typically does not.[3][4] Therefore, NaBH₄ is generally preferred for the selective reduction of the ketone group in a 4-chromanone, especially if other sensitive functional groups are present. Additionally, LiAlH₄ requires strictly anhydrous conditions and is more hazardous to handle.
Q3: Are there alternative methods to NaBH₄ reduction for synthesizing this compound?
A3: Yes, catalytic transfer hydrogenation is a viable alternative.[13] This method often employs a ruthenium or rhodium catalyst with a hydrogen donor like formic acid or isopropanol.[10][11][13] Catalytic transfer hydrogenation can offer high yields and stereoselectivity and avoids the use of hydride reagents.[10][11]
Q4: How do I purify my final this compound product?
A4: After the aqueous workup, the crude product can often be purified by flash column chromatography. A common eluent system is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted based on the polarity of your specific this compound derivative as determined by TLC analysis. Recrystallization can also be an effective purification method if the product is a solid.
Q5: My starting material is a chromone, not a chroman-4-one. Can I still synthesize a this compound?
A5: Yes, it is possible to reduce a chromone to a this compound. This reduction typically proceeds in two steps: first, the reduction of the C2-C3 double bond to form a chroman-4-one, followed by the reduction of the ketone to the alcohol. Methods for this transformation include catalytic hydrogenation (e.g., using H₂ and Pd/C) or using NaBH₄, sometimes in the presence of a catalyst like cobalt(II) porphyrins, which can afford chroman-4-ols in high yields.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Luche reduction – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 7. name-reaction.com [name-reaction.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-Chromanol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Chromanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, also known as 4-hydroxychroman, is a versatile heterocyclic compound with antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research.[1] Its molecular structure, characterized by a chroman ring system, contributes to its relatively low polarity and, consequently, poor solubility in aqueous solutions. This limited water solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and uniform dosing. The calculated logarithm of the octanol-water partition coefficient (logP) for this compound is approximately 1.5, and its predicted water solubility is low, as indicated by a logS value of -2.01, confirming its hydrophobic nature.[2]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods primarily focus on altering the physicochemical properties of the compound or its immediate environment. The most common and effective strategies include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution to increase the solubility of a nonpolar solute.[3]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.[4][5]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a solid state to improve its dissolution rate and apparent solubility.[6][7][8]
-
pH Adjustment: Although less common for neutral compounds like this compound, altering the pH can be effective for ionizable compounds.
Q3: How do I select the most appropriate solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the required concentration of this compound, the experimental system (e.g., in vitro cell culture, animal model), and potential downstream applications. The following workflow provides a general guideline for selecting a suitable strategy.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
Possible Cause: This is a common phenomenon known as "crashing out," where the rapid change in solvent polarity upon dilution drastically reduces the solubility of the hydrophobic compound.
Solutions:
-
Optimize Co-solvent Concentration:
-
Start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO).
-
When diluting into your aqueous medium, ensure the final concentration of the organic solvent is sufficient to maintain solubility but low enough to avoid toxicity in your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
Consider using a less volatile co-solvent like polyethylene glycol (PEG) 300 or 400, or propylene glycol, which can offer better stability in solution.[9]
-
-
Employ a Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing or stirring to allow for more gradual equilibration.
-
Utilize Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to form micelles that encapsulate this compound and improve its apparent solubility.
Issue 2: Inconsistent results in biological assays due to poor this compound solubility.
Possible Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in inaccurate and non-reproducible concentrations of the active compound in your assays.
Solutions:
-
Cyclodextrin Complexation: This is a highly effective method for significantly increasing the aqueous solubility of hydrophobic compounds.[4][5]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.
-
The formation of an inclusion complex can dramatically enhance the solubility of flavonoids and similar structures.[10][11]
-
Refer to the detailed protocol below for preparing a this compound-cyclodextrin inclusion complex.
-
-
Solid Dispersion Formulation: For applications requiring a solid dosage form or for redissolving in aqueous media, a solid dispersion can be highly effective.
-
Hydrophilic polymers such as polyethylene glycols (e.g., PEG 6000) and polyvinylpyrrolidone (e.g., PVP K30) are excellent carriers.[6][7]
-
The drug is dispersed in the polymer matrix, often in an amorphous state, which enhances its dissolution rate.[8]
-
See the experimental protocols section for methods to prepare solid dispersions.
-
Data Presentation: Solubility of this compound and Structurally Similar Compounds
Due to the limited availability of direct quantitative solubility data for this compound, the following tables include data for the structurally similar compound, 4-hydroxycoumarin, to provide a reasonable estimate. Additionally, general solubility information for related flavonoid and tocopherol compounds is provided for context.
Table 1: Estimated Solubility of this compound Analogs in Various Solvents
| Compound | Solvent | Solubility (approx.) | Reference |
| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | [12] |
| 4-Hydroxycoumarin | DMSO | ~30 mg/mL | [12] |
| 4-Hydroxycoumarin | Dimethylformamide | ~30 mg/mL | [12] |
| 4-Hydroxycoumarin | 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [12] |
| α-Tocopherol | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [13] |
| Flavonoids (general) | Water | Poorly soluble | [1] |
| Flavonoids (general) | Methanol, Ethanol | Highly soluble | [1] |
Table 2: Examples of Solubility Enhancement for Related Compounds
| Compound | Technique | Carrier/Agent | Fold Increase in Solubility (approx.) | Reference |
| Quercetin | Cyclodextrin Complexation | Methylated-β-CD | >254-fold | [5] |
| Apixaban | Cyclodextrin Complexation | Heptakis(2,6-di-O-methyl)-β-CD | ~78.7-fold | [10] |
| Furosemide | Solid Dispersion | PEG 6000 | Significant enhancement | [6] |
| Flurbiprofen | Solid Dispersion | PEG 6000 (1:5 ratio) | Marked increase |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio. (Molar mass of this compound: ~150.17 g/mol ; Average molar mass of HP-β-CD: ~1380 g/mol ).
-
Dissolution: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.
-
Addition of this compound: Slowly add the calculated mass of this compound to the HP-β-CD solution while continuously stirring.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.
-
Lyophilization: Freeze the filtered solution at -80°C and then lyophilize it for 24-48 hours until a dry powder is obtained.
-
Storage: Store the resulting powdered inclusion complex in a desiccator at room temperature.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion of this compound using Polyvinylpyrrolidone K30 (PVP K30) as the hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable common solvent)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Ratio Selection: Determine the desired weight ratio of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10).
-
Dissolution: Dissolve both the calculated amount of this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Alternatively, evaporate the solvent in a water bath with a continuous stream of nitrogen.
-
Drying: Further dry the resulting solid film in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the final product in a tightly sealed container in a desiccator.
References
- 1. Design and Investigation of New Water-Soluble Forms of α-Tocopherol with Antioxidant and Antiglycation Activity Using Amphiphilic Copolymers of N-Vinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Vitamin E (α-Tocopherol) and Vitamin K3 (Menadione) in Ethanol−Water Mixture | CoLab [colab.ws]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stabilizing 4-Chromanol in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4-Chromanol in experimental assays. This resource aims to address common challenges to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a heterocyclic compound belonging to the chroman family, which shares a structural backbone with Vitamin E (tocopherols and tocotrienols). Its antioxidant properties make it a compound of interest in pharmaceutical and cosmetic research.[1][2] However, like other phenolic antioxidants, this compound is susceptible to degradation, primarily through oxidation. This instability can lead to a loss of activity and the formation of confounding byproducts in your assays, ultimately affecting the accuracy and reproducibility of your results.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors that contribute to the degradation of this compound are:
-
pH: this compound is more susceptible to degradation in neutral to alkaline conditions.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: As an antioxidant, this compound is prone to oxidation in the presence of oxygen.
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.[6][7][8]
Q3: How can I visually detect if my this compound solution has degraded?
A3: A common sign of phenolic compound degradation is a change in the color of the solution. A fresh solution of this compound should be colorless. The appearance of a yellowish or brownish tint can indicate oxidation and the formation of degradation products, such as quinones. However, color change is not always a reliable indicator, and chromatographic analysis is recommended for a definitive assessment of stability.
Q4: What are the general best practices for handling and storing this compound?
A4: To maintain the integrity of this compound, follow these handling and storage guidelines:
-
Storage: Store solid this compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term storage.[9]
-
Solution Preparation: Prepare solutions fresh whenever possible. If you need to store solutions, use a deoxygenated solvent (e.g., by sparging with nitrogen or argon gas) and store them in amber vials at low temperatures (2-8°C or -20°C for longer-term storage).
-
Solvent Choice: Use high-purity, HPLC-grade solvents to minimize contaminants that could promote degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in antioxidant assays.
-
Possible Cause: Degradation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Optimize Buffer pH: The stability of phenolic compounds is often pH-dependent. It is advisable to conduct preliminary stability studies of this compound in your chosen buffer. Acidic to neutral pH is generally preferred for phenolic compound stability.
-
Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize degradation over time.
-
Incorporate Stabilizers: Consider adding a co-antioxidant, like ascorbic acid, to your assay medium. Ascorbic acid can help regenerate this compound from its oxidized state.[10][11]
-
Add a Chelating Agent: If your buffer or sample may contain trace metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester these ions and prevent them from catalyzing oxidation.[12][13]
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light.[14]
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products. This may require adjusting the mobile phase composition, gradient, column type, or temperature.[15][16][17]
-
Protect Samples from Light: Use amber vials or cover your sample vials with aluminum foil during preparation and analysis to prevent photodegradation.
-
Control Temperature: Use a temperature-controlled autosampler to maintain a consistent, cool temperature for your samples while they are awaiting injection.
-
Data on this compound Stability
While specific quantitative stability data for this compound across a wide range of conditions is not extensively published, the following tables provide an expected stability profile based on the behavior of similar chromanol and phenolic compounds.
Table 1: Expected Stability of this compound in Different Buffer Systems at Room Temperature (25°C)
| Buffer System | pH | Expected Stability (Relative) | Rationale |
| Citrate Buffer | 3.0 - 6.2 | High | Acidic pH generally favors the stability of phenolic compounds. Citrate can also act as a metal chelator.[18][19][20] |
| Acetate Buffer | 3.6 - 5.6 | High | Similar to citrate, the acidic pH range is beneficial for stability. |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to Low | As the pH approaches and exceeds neutrality, the rate of oxidation is expected to increase.[21] |
| Tris Buffer | 7.5 - 9.0 | Low | Alkaline pH significantly accelerates the oxidation of phenolic compounds. |
Table 2: Expected Effect of Temperature on this compound Degradation
| Temperature | Expected Rate of Degradation | Recommendations |
| -20°C | Very Low | Suitable for long-term storage of stock solutions. |
| 4°C | Low | Recommended for short-term storage of solutions (days to weeks). |
| 25°C (Room Temp) | Moderate | Prepare solutions fresh daily. Avoid leaving on the benchtop for extended periods. |
| 37°C and above | High | Expect significant degradation. Use pre-warmed buffers only when necessary for the assay and minimize incubation time.[5] |
Experimental Protocols
Protocol 1: General Procedure for Stabilizing this compound in an Aqueous Assay Buffer
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Deoxygenate the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
-
Addition of Stabilizers (Optional but Recommended):
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable, deoxygenated organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution. Store this stock solution at -20°C in an amber vial.
-
-
Preparation of Working Solution:
-
Immediately before the assay, dilute the this compound stock solution to the final desired concentration in the prepared, deoxygenated, and stabilized assay buffer.
-
-
Assay Execution:
-
Perform the assay as quickly as possible after preparing the working solution.
-
If the assay requires incubation, protect the samples from light.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.
-
Initial Method Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system using the initial method conditions.
-
Analyze the chromatograms to see if the degradation product peaks are well-resolved from the parent this compound peak.
-
If separation is not optimal, adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20110319486A1 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Influence of pH, benzoic acid, EDTA, and glutathione on the pressure and/or temperature inactivation kinetics of mushroom polyphenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. benchchem.com [benchchem.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. BUFFERS [ou.edu]
- 22. researchgate.net [researchgate.net]
troubleshooting 4-Chromanol degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 4-Chromanol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing media has changed color. What could be the cause?
A1: A change in the color of your cell culture media containing this compound can be an indicator of compound degradation. This is often due to oxidation of the this compound molecule.[1][2] The degradation products may be colored compounds. Another possibility is a change in the medium's pH, which can affect the stability of this compound and other media components.[3][4]
Q2: I'm observing a decrease in the expected biological activity of this compound in my experiments. Could this be related to degradation?
A2: Yes, a loss of biological activity is a strong indication that the this compound in your cell culture medium has degraded. The degradation product, such as 4-chromanone, may have a different or lower biological activity than the parent compound.[5][6] It is crucial to ensure the stability of your compound throughout the experiment to obtain reliable results.
Q3: What are the primary factors that can cause this compound degradation in cell culture media?
A3: Several factors can contribute to the degradation of this compound in cell culture media:
-
Oxidation: As a chromanol, the hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions in the media.[4][7]
-
Light Exposure: Many chemical compounds are sensitive to light, which can provide the energy for degradative photochemical reactions.[3][4][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[3][4] Storing stock solutions and media at elevated temperatures (e.g., 37°C for prolonged periods) can accelerate degradation.
-
pH: The pH of the cell culture medium can influence the stability of this compound.[3][4] Extreme pH values can catalyze degradation reactions.
Q4: How can I prevent or minimize the degradation of this compound in my cell culture experiments?
A4: To minimize degradation, consider the following preventative measures:
-
Prepare Fresh Solutions: Prepare this compound-containing media fresh before each experiment whenever possible.
-
Protect from Light: Store stock solutions and media protected from light by using amber tubes or wrapping containers in aluminum foil.[3][8]
-
Control Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize the time that media containing this compound is kept at 37°C.[3]
-
Use Antioxidants: Consider the addition of a cell-culture-compatible antioxidant to the media to inhibit oxidative degradation.[1][2]
-
Maintain Optimal pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells and the compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound degradation.
Problem: Suspected this compound Degradation
Symptoms:
-
Reduced or inconsistent biological effect.
-
Visible changes in media color.
-
Presence of unexpected peaks in analytical chemistry readouts (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Detailed Troubleshooting Steps:
-
Review Storage and Handling of Stock Solution:
-
Question: How was the this compound stock solution stored?
-
Action: Verify that the stock solution was stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Evaluate Media Preparation and Incubation:
-
Question: Was the this compound-containing medium prepared fresh? How long was it incubated at 37°C?
-
Action: Prepare fresh media for each experiment. If long-term incubation is necessary, consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions.
-
-
Assess Potential for Oxidation:
-
Analytical Confirmation (if available):
-
Question: Can you analytically determine the concentration of this compound in your media over time?
-
Action: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound remaining in the media at different time points.[9][10] This can provide definitive evidence of degradation.
-
Proposed Degradation Pathway
The primary abiotic degradation pathway for this compound in cell culture media is likely the oxidation of the secondary alcohol group to a ketone, forming 4-chromanone.
Caption: Proposed oxidation of this compound to 4-Chromanone.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a simple experiment to determine the stability of this compound in your specific cell culture medium under different conditions.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes
-
Sterile, clear microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
(Optional) Cell-culture-compatible antioxidant (e.g., N-acetylcysteine)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Methodology:
-
Preparation of Media:
-
Prepare a sufficient volume of your cell culture medium.
-
Spike the medium with this compound to your final desired working concentration.
-
(Optional) For the antioxidant condition, prepare a separate batch of medium containing both this compound and the antioxidant at its working concentration.
-
-
Aliquoting and Storage Conditions:
-
Aliquot the this compound-containing medium into the different tubes for each condition to be tested.
-
Condition 1 (Light Exposure): Aliquot into clear tubes and place in the 37°C incubator.
-
Condition 2 (Dark Incubation): Aliquot into amber tubes and place in the 37°C incubator.
-
Condition 3 (Refrigerated): Aliquot into amber tubes and store at 4°C.
-
Condition 4 (Frozen): Aliquot into amber tubes and store at -20°C (this will serve as a baseline).
-
(Optional) Repeat for media containing the antioxidant.
-
-
Time Points:
-
Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For the frozen samples, one aliquot can be thawed at each time point to serve as the T=0 control.
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated analytical method (e.g., HPLC, LC-MS) to determine the concentration of this compound.
-
Data Presentation:
The results of this experiment can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound under Various Conditions
| Time (Hours) | Condition 1: 37°C, Light (% Remaining) | Condition 2: 37°C, Dark (% Remaining) | Condition 3: 4°C, Dark (% Remaining) | Condition 4: -20°C, Dark (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95 | 98 | 99 | 100 |
| 4 | 88 | 94 | 99 | 100 |
| 8 | 75 | 85 | 98 | 100 |
| 24 | 40 | 60 | 95 | 99 |
| 48 | 15 | 35 | 92 | 99 |
Quantitative Data Summary
Table 2: Factors Influencing this compound Stability
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | 37°C vs. 4°C | Significant degradation at 37°C | Store media at 4°C; minimize time at 37°C |
| Light | Light vs. Dark | Increased degradation in the presence of light | Protect solutions from light at all times |
| Antioxidants | With vs. Without | Antioxidants can reduce the rate of degradation | Consider adding a compatible antioxidant |
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of oxidative insult in cultured cells by a novel 6-chromanol-containing antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chromanol Derivatization
Welcome to the technical support center for the derivatization of 4-Chromanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, a secondary alcohol, derivatization is often necessary for:
-
Gas Chromatography (GC) Analysis: To increase volatility and thermal stability, preventing degradation in the GC inlet and improving peak shape. Silylation is a common technique for this purpose.[1][2]
-
High-Performance Liquid Chromatography (HPLC) Analysis: To introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors, as this compound itself lacks a strong chromophore for sensitive detection.[3][4]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing the hydroxyl group of this compound are:
-
Silylation: This is the most widely used method for GC analysis. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1]
-
Acylation: This involves reacting this compound with an acylating agent, like acetic anhydride, to form an ester. This can be useful for both GC and HPLC analysis.[5][6][7]
-
Esterification: This is the reaction of this compound with a carboxylic acid, often under acidic catalysis, to form an ester. This is a common method for creating various derivatives for different applications.[8][9][10][11]
Q3: How can I optimize the yield of my this compound derivatization reaction?
A3: Optimizing the reaction yield, especially for a secondary alcohol like this compound which can be sterically hindered, involves several strategies:
-
Use of a Catalyst: For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can significantly improve the reaction rate.[12] For acylation, 4-dimethylaminopyridine (DMAP) is a common catalyst.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., 60-80°C) can help overcome the activation energy barrier, especially for sterically hindered alcohols.[12]
-
Increase Reaction Time: Monitoring the reaction progress by TLC or a pilot GC/HPLC run can help determine the optimal reaction time to ensure completion.[12]
-
Use an Excess of Derivatizing Reagent: Using a molar excess (e.g., 2-5 equivalents) of the derivatizing agent can drive the reaction to completion.[12]
-
Ensure Anhydrous Conditions: Silylation reagents are particularly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the reagent from being consumed by water.[12]
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | This compound is a secondary alcohol and may exhibit some steric hindrance. Consider using a more powerful derivatizing reagent, increasing the reaction temperature, or extending the reaction time.[2][12] |
| Moisture Contamination | Water will react with and consume silylating and some acylating reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert atmosphere.[12] |
| Inactive Reagent | Derivatizing reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent or test its activity on a simple, unhindered alcohol. |
| Insufficient Reagent | The amount of derivatizing agent may be insufficient to drive the reaction to completion. Use a molar excess of the reagent (e.g., 2-5 fold).[12] |
| Incorrect Reaction Conditions | The temperature or reaction time may be insufficient. Optimize these parameters by running small-scale test reactions. For silylation, temperatures between 60-80°C are common.[12] |
Multiple Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of both the derivatized and underivatized this compound will result in two separate peaks. Optimize the reaction conditions (temperature, time, reagent excess) to ensure complete conversion. |
| Side Reactions | Depending on the derivatization agent and conditions, side products may form. For example, acylation of 4-chromenes can occur at the 3-position under certain acidic conditions.[5] Analyze the side products by MS to identify their structure and adjust reaction conditions to minimize their formation (e.g., by using a milder catalyst or lower temperature). |
| Degradation of Derivative | The derivatized product may not be stable under the chromatographic conditions. Ensure the stability of the derivative by analyzing the sample immediately after preparation or by performing a stability study. For silyl derivatives, hydrolysis of excess reagent can improve long-term stability.[13] |
| Presence of Isomers | If the starting this compound is a racemic mixture, and a chiral derivatizing agent is used, this will result in the formation of diastereomers which can be separated by chromatography, leading to two peaks. This is an intended outcome for chiral separations. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline for the silylation of secondary alcohols and can be adapted for this compound.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the this compound.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Quantitative Data (Illustrative for Secondary Alcohols):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Derivatizing Agent | BSTFA | BSTFA + 1% TMCS | BSTFA + 1% TMCS |
| Solvent | Acetonitrile | Pyridine | Pyridine |
| Temperature (°C) | 60 | 60 | 80 |
| Time (min) | 60 | 30 | 30 |
| Expected Yield (%) | 70-80 | 90-95 | >95 |
Note: These are expected yields for a typical secondary alcohol and should be optimized for this compound.
Protocol 2: Acylation of this compound for HPLC-UV Analysis
This protocol adapts a general acylation procedure for alcohols to introduce a UV-active group.
Materials:
-
This compound
-
Benzoyl Chloride
-
Anhydrous Pyridine
-
Methanol (to quench the reaction)
-
Dichloromethane or Ethyl Acetate
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of benzoyl chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a small amount of methanol. Dilute the mixture with dichloromethane or ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Quantitative Data (Illustrative for Alcohol Benzoylation):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylating Agent | Benzoyl Chloride | Benzoyl Chloride | Benzoyl Chloride |
| Base | Pyridine | Triethylamine | Pyridine |
| Catalyst | None | DMAP (0.1 eq) | DMAP (0.1 eq) |
| Temperature (°C) | 25 | 25 | 40 |
| Time (h) | 4 | 2 | 2 |
| Expected Yield (%) | 75-85 | 90-98 | >95 |
Note: These are expected yields for a typical alcohol benzoylation and should be optimized for this compound.
Visualizations
Caption: General workflow for selecting a derivatization method for this compound.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]
- 11. [PDF] PREPARATION OF ESTER DERIVATIVES OF FATTY ACIDS FOR CHROMATOGRAPHIC ANALYSIS | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS/MS analysis of 4-Chromanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Chromanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4][5] This interference can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][6][7]
Q2: What are the typical causes of matrix effects in bioanalytical LC-MS/MS?
A2: Common sources of matrix effects include:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as phospholipids, proteins, salts, and various small molecules.[1][2] Phospholipids are a major contributor to matrix-induced ion suppression.[8]
-
Exogenous substances: These can be introduced during sample collection or preparation, and include anticoagulants (e.g., heparin), dosing vehicles, and plasticizers from laboratory consumables.[1]
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[1]
-
Co-eluting metabolites: Metabolites of this compound that have similar chemical properties and retention times can interfere with its ionization.[1]
Q3: How can I determine if my this compound analysis is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method to identify at what points during the chromatographic run ion suppression or enhancement occurs.[1][9] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal for this compound indicates the retention times of interfering components.[1]
-
Post-Extraction Spike Analysis: This quantitative method determines the actual extent of signal suppression or enhancement.[1][9] The response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction process.[9]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your this compound assay, follow this workflow to confirm and quantify the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 4-Chromanol Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of 4-Chromanol analogs. This guide includes troubleshooting for common purification challenges, detailed experimental protocols, and quantitative data to aid in the successful isolation of these valuable compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound analogs through column chromatography and recrystallization.
Column Chromatography Troubleshooting
Question 1: My this compound analog is highly polar and remains at the baseline of the TLC plate, even with 100% ethyl acetate. How can I effectively purify it using column chromatography?
Answer:
For highly polar this compound analogs, standard solvent systems may not be sufficient. Consider the following strategies:
-
Reverse-Phase Chromatography: Instead of normal-phase silica gel, utilize a reverse-phase C18 silica column. In this technique, a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) is used to elute compounds, with more polar compounds eluting first.
-
Modified Normal-Phase Eluent: If you must use normal-phase silica, a more polar eluent system is required. A common approach for polar, basic compounds is to add a small percentage of ammonia in methanol to your dichloromethane or ethyl acetate eluent. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can try using 1-10% of this stock solution in dichloromethane.[1]
-
Deactivating Silica Gel: The acidic nature of silica gel can sometimes cause streaking or decomposition of sensitive this compound analogs. You can deactivate the silica gel by preparing a slurry with your initial, least polar solvent system that contains 1-3% triethylamine. Allow this to stand for an hour before packing the column.
Question 2: My this compound analog streaks badly on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer:
Streaking is a common issue with polar compounds containing hydroxyl groups, like this compound analogs. It is often caused by strong interactions with the stationary phase. Here are some solutions:
-
Sample Overload: You may be loading too much sample onto your TLC plate or column. Try running a more dilute sample.
-
Acid/Base Sensitivity: If your this compound analog has basic or acidic functional groups, it can interact strongly with the slightly acidic silica gel.
-
Inappropriate Solvent: The solvent system may not be optimal for your compound. Ensure your compound is fully dissolved in the eluent. If it has poor solubility, it can lead to streaking. Experiment with different solvent systems to find one that provides good solubility and a suitable Rf value (ideally between 0.2 and 0.4 for column chromatography).
Question 3: I am not recovering my this compound analog from the column. Where could it have gone?
Answer:
Several factors could lead to low or no recovery of your compound:
-
Decomposition on Silica: Some compounds are unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see significant degradation, you may need to use a different stationary phase like alumina or a deactivated silica gel.
-
Elution with Solvent Front: If your compound is very non-polar in the chosen solvent system, it may have eluted very quickly with the solvent front. Check the very first fractions collected.
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to detect by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.
-
Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not inadvertently used a solvent that is too non-polar.
Recrystallization Troubleshooting
Question 1: My this compound analog "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the compound being highly impure or the solvent's boiling point being too high.[3] Here are some troubleshooting steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (the solvent in which the compound is more soluble in a mixed solvent system), and allow it to cool more slowly.[4]
-
Slower Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. If you are using a single solvent, try a mixed solvent system. If using a mixed solvent, try a different pair of solvents. A solvent with a lower boiling point might be a better choice.[4]
-
Charcoal Treatment: If the oiling is due to significant impurities, adding activated charcoal to the hot solution before filtration can help remove them.[4]
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do to induce crystallization?
Answer:
The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[3] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystals to start forming.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.
-
-
Change Solvent: If all else fails, you may need to recover your compound by evaporating the solvent and attempting the recrystallization with a different solvent system.
Question 3: My recrystallization yield is very low. How can I improve it?
Answer:
Low yield can result from several factors:
-
Using Too Much Solvent: Dissolving the crude product in the minimum amount of near-boiling solvent is crucial. Any excess solvent will retain more of your product in solution upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize out with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving your purified product.
-
Inappropriate Solvent Choice: A solvent in which your compound has high solubility even at low temperatures will result in a poor recovery.
Data Presentation: Purification of Chroman-4-one Analogs
The following table summarizes the purification data for a series of synthesized chroman-4-one derivatives, highlighting the yields obtained after purification by flash column chromatography.
| Compound | R1 | R2 | R3 | Purification Method | Eluent System (EtOAc:Heptane) | Yield (%) |
| 1b | H | H | Pentyl | Flash Column Chromatography | 5% | 55 |
| 1c | H | H | Heptyl | Flash Column Chromatography | 5% | 68 |
| 1d | CH₃ | CH₃ | Pentyl | Flash Column Chromatography | 5% | 17 |
| 1e | H | Cl | Pentyl | Flash Column Chromatography | 5% | 76 |
| 1f | H | Br | Pentyl | Flash Column Chromatography | 5% | 88 |
| 1g | H | OCH₃ | Pentyl | Flash Column Chromatography | 10% | 52 |
| 1h | OCH₃ | H | Pentyl | Flash Column Chromatography | 10% | 17 |
| 1i | H | Cl | Heptyl | Flash Column Chromatography | 5% | 68 |
| 1j | H | Br | Heptyl | Flash Column Chromatography | 5% | 72 |
| 1k | H | OCH₃ | Heptyl | Flash Column Chromatography | 10% | 66 |
| 1l | OCH₃ | H | Heptyl | Flash Column Chromatography | 10% | 45 |
| 1m | Cl | Br | Pentyl | Flash Column Chromatography | 5% | 63 |
| 1n | Br | Cl | Pentyl | Flash Column Chromatography | 5% | 73 |
Data adapted from a study on the synthesis of substituted chroman-4-one derivatives.[5]
Experimental Protocols
General Procedure for the Purification of Chroman-4-ones by Flash Column Chromatography
This protocol is based on the successful purification of the chroman-4-one analogs presented in the data table above.[5]
-
Preparation of the Crude Product:
-
Following the synthesis, the reaction mixture is diluted with dichloromethane (CH₂Cl₂).
-
The organic layer is washed sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude chroman-4-one.
-
-
Column Preparation:
-
A glass column of appropriate size is packed with silica gel as the stationary phase. The amount of silica gel used is typically 50-100 times the weight of the crude product.
-
The column is pre-eluted with the chosen eluent system (e.g., 5% ethyl acetate in heptane) to ensure proper packing and equilibration.
-
-
Sample Loading:
-
The crude chroman-4-one is dissolved in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: the crude product is dissolved in a suitable solvent, silica gel is added, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
The column is eluted with the specified solvent system (see table above).
-
Fractions are collected in test tubes and monitored by thin-layer chromatography (TLC) to identify those containing the purified product.
-
-
Isolation of the Purified Product:
-
Fractions containing the pure chroman-4-one are combined.
-
The solvent is removed under reduced pressure to yield the purified product.
-
General Procedure for Recrystallization of this compound Analogs
This is a general protocol that can be adapted for the recrystallization of various this compound analogs.
-
Solvent Selection:
-
Place a small amount of the crude this compound analog (20-30 mg) in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble, heat the test tube in a water bath. A good solvent will dissolve the compound when hot.
-
If the compound dissolves at room temperature, the solvent is not suitable.
-
Common solvents and mixed solvent systems to try include: ethanol, methanol, water, ethyl acetate/hexane, and acetone/water.[6][7]
-
-
Dissolution:
-
Place the crude this compound analog in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Experimental Workflow for Purification of this compound Analogs
Caption: A typical experimental workflow for the purification of this compound analogs via recrystallization.
NF-κB Signaling Pathway and Potential Inhibition by this compound Analogs
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound analogs.
References
Technical Support Center: Enhancing the Bioavailability of 4-Chromanol for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of 4-Chromanol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound, also known as 3,4-dihydro-2H-1-benzopyran-4-ol, is a heterocyclic organic compound.[1][2] Like many phenolic compounds, it is presumed to have poor aqueous solubility and is likely susceptible to extensive first-pass metabolism in the liver and intestines.[3][4] These factors can significantly limit its oral bioavailability, meaning that only a small fraction of the administered dose reaches systemic circulation, potentially compromising the accuracy and reproducibility of in vivo studies.[4]
Q2: What are the primary metabolic pathways that can reduce the bioavailability of this compound?
A2: Phenolic compounds like this compound are primarily metabolized through glucuronidation and sulfation in the liver and intestinal wall.[5] These conjugation reactions increase the water solubility of the compound, facilitating its rapid excretion. Additionally, oxidation of the chromanol moiety can occur.[5] The resulting metabolites may have different biological activities than the parent compound.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of hydrophobic compounds. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug, enhancing its dissolution rate.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with improved aqueous solubility.
Q4: Can co-administration of other compounds improve this compound's bioavailability?
A4: Yes, the use of "bioenhancers" can be an effective strategy. These are compounds that, when co-administered, can increase the bioavailability of a drug.[7] For phenolic compounds, inhibitors of metabolic enzymes (like cytochrome P450s) or efflux transporters (like P-glycoprotein) can be beneficial.[7] For example, piperine, a compound from black pepper, is a well-known bioenhancer that inhibits drug metabolism.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. | 1. Improve the formulation: Consider micronization, a lipid-based formulation (e.g., SEDDS), or a solid dispersion to enhance solubility and dissolution rate. 2. Control for physiological variables: Ensure consistent fasting/feeding protocols for all animals, as food can significantly impact the absorption of lipophilic compounds. |
| Low or undetectable plasma concentrations of this compound. | 1. Extensive first-pass metabolism. 2. Poor membrane permeability. 3. Inadequate analytical sensitivity. | 1. Investigate metabolic pathways: Co-administer with a general metabolic inhibitor (use with caution and appropriate ethical approval) to assess the impact of first-pass metabolism. 2. Enhance permeability: Consider formulations with permeation enhancers (e.g., certain surfactants), but be mindful of potential gut irritation. 3. Optimize analytical methods: Ensure your LC-MS/MS or other analytical methods are validated and have sufficient sensitivity to detect low concentrations of this compound and its metabolites. |
| Unexpected pharmacological effects or toxicity. | 1. Formation of active metabolites. 2. Vehicle-related toxicity. | 1. Metabolite profiling: Analyze plasma and tissue samples for major metabolites of this compound to determine if they are contributing to the observed effects. 2. Vehicle toxicity study: Conduct a separate study with the vehicle alone to rule out any confounding toxic effects. Ensure the chosen excipients are safe for the animal species and route of administration. |
| Precipitation of the compound in aqueous media during in vitro assays. | Low aqueous solubility. | 1. Use of co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO, and ensure the final concentration in the assay medium does not lead to precipitation. 2. Formulation for in vitro use: Consider using a cyclodextrin complex or a stabilized nanoparticle suspension for in vitro experiments to maintain solubility. |
Data on Bioavailability Enhancement Strategies for Phenolic Compounds (Illustrative)
| Compound | Formulation Strategy | Fold Increase in Bioavailability (Compared to simple suspension) | Reference |
| Curcumin | Nanosuspension | ~27-fold | Fictional Example |
| Resveratrol | Self-emulsifying drug delivery system (SEDDS) | ~10-fold | Fictional Example |
| Quercetin | Solid Lipid Nanoparticles (SLNs) | ~5-fold | Fictional Example |
| Silymarin | Phytosome complex | ~4-fold | Fictional Example |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the potential magnitude of bioavailability enhancement achievable with different formulation technologies. Actual results for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Gavage in Rodents
Objective: To prepare a nanosuspension of this compound to enhance its oral bioavailability for in vivo studies.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet-milling equipment
-
Particle size analyzer
Methodology:
-
Preparation of Pre-suspension:
-
Dissolve the stabilizer in purified water to create a 1% (w/v) solution.
-
Disperse a pre-weighed amount of this compound into the stabilizer solution to form a coarse suspension (e.g., 10 mg/mL).
-
Stir the mixture for 30 minutes using a magnetic stirrer.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the sample using a cooling system to prevent thermal degradation.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) particle size analyzer. The target mean particle size is typically below 200 nm for enhanced absorption.
-
-
Characterization:
-
Visually inspect the nanosuspension for any signs of aggregation or precipitation.
-
Optionally, assess the zeta potential to evaluate the stability of the suspension.
-
-
Dosing:
-
Administer the nanosuspension to the animals via oral gavage at the desired dose. Ensure the suspension is well-dispersed before each administration.
-
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation after oral administration in rats.
Materials:
-
This compound formulation (e.g., nanosuspension from Protocol 1)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Weigh each rat and calculate the exact volume of the this compound formulation to be administered based on the target dose (e.g., 20 mg/kg).
-
Administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at a specified speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
Caption: Putative metabolic pathway affecting this compound bioavailability.
References
- 1. Chroman-4-ol | C9H10O2 | CID 92890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 4-Chromanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Chromanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of its corresponding ketone precursor, 4-chromanone. The two primary reduction techniques employed are:
-
Sodium Borohydride (NaBH₄) Reduction: This is a widely used method due to its selectivity and mild reaction conditions. NaBH₄ is a versatile reducing agent effective for converting ketones to secondary alcohols.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a powerful reduction technique, but requires careful control of reaction conditions to avoid over-reduction.
Q2: What are the potential side reactions when synthesizing this compound via reduction of 4-chromanone?
A2: Several side reactions can occur, leading to impurities and reduced yields of this compound. The primary concerns are:
-
Over-reduction to Chromane: Particularly with catalytic hydrogenation under harsh conditions (high pressure and/or temperature), the 4-hydroxyl group can be hydrogenolyzed, and the aromatic ring can be reduced, leading to the formation of chromane and other saturated byproducts.
-
Dehydration to 2H-Chromene: The this compound product can undergo acid- or base-catalyzed dehydration, especially during work-up or purification, to form the corresponding 2H-chromene.[1]
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted 4-chromanone.
-
Formation of Borate Esters (with NaBH₄): During NaBH₄ reduction, intermediate borate esters are formed, which require proper hydrolysis during the work-up to liberate the final alcohol product. Incomplete hydrolysis can lead to product loss.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chromanone) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product, this compound. The difference in polarity between the ketone and the alcohol results in different retention factors (Rf values), allowing for clear differentiation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is no longer visible. - Increase Reagent Stoichiometry: For NaBH₄ reductions, a slight excess of the reducing agent can be used to ensure complete conversion. - Optimize Temperature: While NaBH₄ reductions are often run at room temperature or below, gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid side reactions. |
| Product Loss During Work-up | - Proper Quenching: For NaBH₄ reductions, ensure the reaction is properly quenched with a suitable aqueous solution (e.g., saturated ammonium chloride) to hydrolyze borate esters.[2][3] - Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Avoid Emulsions: If emulsions form during extraction, adding brine can help to break them. |
| Decomposition of Reducing Agent | - Fresh Reagents: Use freshly opened or properly stored NaBH₄, as it can decompose over time, especially in the presence of moisture. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Steps |
| Unreacted 4-Chromanone | Typically has a different Rf value on TLC compared to this compound. | - See "Incomplete Reaction" under Issue 1 . - Purification by flash column chromatography can effectively separate this compound from the more polar 4-chromanone. |
| Chromane (Over-reduction) | Can be identified by NMR and Mass Spectrometry. | - Milder Reaction Conditions for Catalytic Hydrogenation: Reduce hydrogen pressure and/or reaction temperature. - Use a More Selective Catalyst: Consider using a less active catalyst or adding a catalyst poison to temper its activity. - Switch to NaBH₄ Reduction: NaBH₄ is generally not strong enough to reduce the aromatic ring or cause hydrogenolysis of the alcohol. |
| 2H-Chromene (Dehydration) | Can be detected by NMR (alkene signals) and GC-MS. | - Neutral or Slightly Basic Work-up: Avoid strongly acidic or basic conditions during the work-up and purification steps. - Lower Temperatures: Perform purification steps at lower temperatures to minimize the risk of dehydration. |
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Chromanone
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Typical Reagents | NaBH₄, Methanol or Ethanol | H₂, Pd/C or PtO₂ |
| Reaction Conditions | 0°C to room temperature | Room temperature to moderate heat, atmospheric to high pressure |
| Selectivity | High for the carbonyl group | Can lead to over-reduction |
| Common Side Reactions | Incomplete reaction, borate ester formation | Over-reduction to chromane, potential reduction of other functional groups |
| Typical Yields | Good to excellent (85-98%) | Variable, dependent on conditions |
| Work-up | Aqueous quench and extraction | Filtration of catalyst, solvent removal |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 4-Chromanone
-
Dissolution: Dissolve 4-chromanone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC until all the 4-chromanone has been consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0°C.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield crude this compound. Further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 4-Chromanone
-
Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of 10% Palladium on Carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.
-
Addition of Substrate: Add the 4-chromanone to the catalyst suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Catalyst Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify further by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic pathways to this compound and potential side reactions.
Caption: Logical workflow for troubleshooting impurities in this compound synthesis.
References
Technical Support Center: HPLC Analysis of 4-Chromanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 4-Chromanol.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1][2] For this compound, a polar aromatic compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Initial Assessment: Quantifying Peak Tailing
Before troubleshooting, it is essential to quantify the extent of peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates a problematic level of tailing that requires attention.[1]
| Tailing Factor (Tf) / Asymmetry Factor (As) | Interpretation |
| Tf ≈ 1.0 | Ideal, symmetrical peak |
| 1.0 < Tf ≤ 1.2 | Acceptable for most applications |
| Tf > 1.2 | Significant tailing, troubleshooting recommended |
| Tf > 1.5 | Unacceptable for most quantitative assays[3] |
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound in reverse-phase HPLC can stem from several factors, broadly categorized into chemical interactions, column issues, and system problems. Follow these steps to diagnose and resolve the issue.
Logical Troubleshooting Workflow for Peak Tailing
References
- 1. This compound CAS#: 1481-93-2 [chemicalbook.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 4-Chromanol and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of 4-Chromanol and Vitamin E, presenting supporting experimental data and detailed methodologies for key assays. The information is intended to assist researchers in evaluating the potential of these compounds in drug development and other scientific applications.
Executive Summary
Vitamin E, a well-established lipophilic antioxidant, owes its free-radical scavenging ability to the chromanol ring in its structure. This compound, the foundational structure of the chromanol ring in Vitamin E, also possesses antioxidant properties. This guide delves into a comparative analysis of their antioxidant capacities, drawing upon available data for Vitamin E and its analogs, and for derivatives of this compound, due to a lack of direct quantitative data on the unsubstituted this compound. The comparison is based on common in vitro antioxidant assays: DPPH, ABTS, and ORAC.
I. Comparative Antioxidant Capacity
The antioxidant activity of both this compound and Vitamin E is primarily attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. The resulting radical is stabilized by resonance within the aromatic ring.
While direct quantitative data for unsubstituted this compound is limited in publicly available literature, data for its derivatives, such as 2,2,5,7,8-pentamethyl-6-chromanol (PMC), and for the water-soluble Vitamin E analog, Trolox, provide valuable insights. It has been reported that PMC exhibits a DPPH radical scavenging potency comparable to that of α-tocopherol and Trolox. Furthermore, the relative peroxyl radical absorbance capacity of α-tocopherol and Trolox in the ORAC assay is equivalent[1].
For the purpose of this comparative guide, we will utilize data for PMC as a proxy for a substituted this compound derivative and Trolox as the water-soluble analog of Vitamin E.
Table 1: Comparison of Antioxidant Capacity
| Antioxidant Assay | This compound Derivative (PMC) | Vitamin E Analog (Trolox) | α-Tocopherol |
| DPPH IC₅₀ (µM) | ~12.1 ± 3.6 | ~10.0 (3.77 µg/mL) | Comparable to PMC and Trolox |
| ABTS TEAC | Not widely reported | 1.0 (by definition) | Not widely reported |
| ORAC (µmol TE/g) | Not widely reported | Not applicable | 1,293 |
Note: The DPPH IC₅₀ value for PMC is from a study where its potency was found to be comparable to α-tocopherol and Trolox. The Trolox IC₅₀ value is converted from µg/mL based on its molecular weight. The ORAC value for α-tocopherol is from a study on natural Vitamin E formulations.
II. Mechanism of Antioxidant Action
Both this compound and Vitamin E act as chain-breaking antioxidants. They interrupt the propagation of free radicals, particularly lipid peroxyl radicals, in biological membranes and other lipid environments. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to a free radical, thus neutralizing it. This process is depicted in the following diagram.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow:
References
A Comparative Guide to Validated Analytical Methods for 4-Chromanol Quantification
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of 4-Chromanol is essential for quality control, pharmacokinetic studies, and various research applications. The selection of an appropriate analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of the measurement. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.
While specific validated methods for this compound are not extensively published, this guide presents realistic and detailed hypothetical methods based on established analytical practices for structurally similar phenolic and cyclic alcohol compounds.[1][2] The experimental protocols and validation data provided are representative of what can be achieved with each technique, offering a solid foundation for method development and selection.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application, such as routine quality control, impurity profiling, or bioanalysis.[2]
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation based on polarity, followed by detection via UV absorbance.[2] | Separation of volatile or derivatized compounds based on their boiling points, followed by detection based on their mass-to-charge ratio.[1][3] | High-efficiency chromatographic separation coupled with highly selective and sensitive mass-based detection of precursor and product ions.[4] |
| Selectivity | Good; capable of separating this compound from many matrix components and impurities.[2] | High; the mass spectrum provides structural information, which aids in definitive identification.[5] | Excellent; highly selective due to the monitoring of specific precursor-to-product ion transitions, minimizing matrix interference.[4] |
| Sensitivity (LOD) | Moderate (typically in the µg/mL to ng/mL range).[2] | High (typically in the ng/mL to pg/mL range).[5] | Very High (typically in the pg/mL to fg/mL range). |
| Sensitivity (LOQ) | Typically in the high ng/mL range. | Typically in the low ng/mL to pg/mL range. | Typically in the pg/mL range. |
| Linearity (R²) | Typically ≥ 0.999. | Typically > 0.99. | Typically > 0.99. |
| Precision (%RSD) | Typically < 2% for intra- and inter-day precision.[5] | Typically < 5% for intra- and inter-day precision.[5] | Typically < 15% (higher acceptance for bioanalysis). |
| Accuracy (% Recovery) | Typically 98-102%.[5] | Typically 95-105%.[5] | Typically 85-115% (higher acceptance for bioanalysis). |
| Typical Application | Routine quality control, purity assessment, and content uniformity testing.[2] | Analysis of volatile impurities, and quantification in matrices where derivatization is feasible.[1] | Bioanalysis (e.g., plasma, urine), trace-level impurity quantification, and metabolite identification.[6] |
| Sample Preparation | Relatively simple; often involves dissolution and filtration. | May require derivatization to increase volatility and thermal stability.[3] | Can range from simple protein precipitation to more complex solid-phase extraction (SPE). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are proposed as starting points for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
Sample Preparation for Chromatographic Analysis
The initial sample preparation is a critical step to ensure the removal of interfering substances and to present the analyte in a suitable solvent for injection.
Caption: General workflow for sample preparation prior to chromatographic analysis.
HPLC-UV Method
This method is well-suited for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method
This method is suitable for the quantification of this compound, potentially after derivatization to improve its volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound derivative.
-
-
Sample Preparation (with Derivatization):
-
To 1 mL of the sample or standard solution in a suitable solvent, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as plasma or for trace-level analysis.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative, depending on which provides a better signal for this compound.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for an internal standard.
-
Validation of the Analytical Method
A crucial step in method development is validation, which ensures that the method is suitable for its intended purpose. The validation process typically involves evaluating several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[7]
Caption: A typical workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. pharmtech.com [pharmtech.com]
A Comparative Analysis of the Anti-Inflammatory Potential of 4-Chromanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-chromanol scaffold, a core structure in a variety of natural and synthetic compounds, has emerged as a promising framework for the development of novel anti-inflammatory agents. Derivatives of this compound have demonstrated significant efficacy in modulating key inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory conditions. This guide provides a comparative overview of the anti-inflammatory effects of various this compound derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following tables summarize the available quantitative data, primarily focusing on the inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide (NO) production.
| Derivative Class | Specific Compound | Assay | Target/Mediator | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Phenyl-4H-chromen-4-one | Compound 8 | In vitro (LPS-stimulated RAW264.7 cells) | NO Production | Potent Inhibition (exact IC50 not provided) | - | - |
| 2-Phenyl-4H-chromen-4-one | 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | In vitro | COX-2 | 0.07 | Celecoxib | 0.06 |
| Coumarinyl Amides | 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) | In vivo (Carrageenan-induced rat paw edema) | Edema | 60.5% inhibition | Diclofenac | 63.5% inhibition |
| Coumarinyl Amides | 4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVc) | In vivo (Carrageenan-induced rat paw edema) | Edema | 62.3% inhibition | Diclofenac | 63.5% inhibition |
| Tocotrienols (Chromanol ring) | δ-Tocotrienol | In vitro (LPS-stimulated macrophages) | NO Production | Significant Inhibition | - | - |
| 4H-Chromene Derivatives | Compound 2d | In vivo (Carrageenan-induced rat paw edema) | Edema & PGE2 | Potent Inhibition | - | - |
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
Caption: General signaling cascade for inflammation and points of inhibition by this compound derivatives.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Dosing: Animals are divided into groups (n=6-8 per group). The test compounds (this compound derivatives) are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Edema: One hour after the administration of the test compound, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at specified time points (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
This cell-based assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Workflow:
Caption: Workflow for the in vitro nitric oxide production assay.
Detailed Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A control group without LPS and a group with LPS but no test compound are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is prepared using known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated for each concentration of the test compound.
Conclusion
The available data strongly suggest that this compound derivatives represent a versatile and potent class of anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leads to a downstream reduction in the production of key inflammatory mediators. While in vivo data from models like the carrageenan-induced paw edema assay demonstrates their efficacy in a physiological context, in vitro assays provide valuable insights into their molecular mechanisms and structure-activity relationships. Further comparative studies with a broader range of derivatives and standardized assays are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
Unveiling the Potential of 4-Chromanol Derivatives: An In Vivo Efficacy Comparison with Standard Anti-Inflammatory Drugs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. In the realm of inflammatory diseases, 4-Chromanol derivatives have emerged as a promising class of compounds. This guide provides a comparative assessment of the in vivo efficacy of a representative this compound derivative against a standard-of-care drug, Methotrexate, for the treatment of rheumatoid arthritis, supported by experimental data and detailed methodologies.
This comparison focuses on a novel synthetic 4-ferrocenylchroman-2-one derivative, compound 3h, which has demonstrated significant anti-inflammatory properties.[1] Its performance is contrasted with Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis.[2][3]
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of the 4-ferrocenylchroman-2-one derivative (compound 3h) and Methotrexate in rodent models of arthritis. It is important to note that the data is derived from separate studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Parameter | 4-Ferrocenylchroman-2-one (Compound 3h) | Methotrexate | Standard Drug Comparison |
| Animal Model | Adjuvant-Induced Arthritis in Rats | Collagen-Induced Arthritis in Mice | Not available in the same study |
| Dosage | 25 mg/kg, intragastrically | Dose-dependent efficacy observed | - |
| Primary Outcome | Significant reduction in paw swelling | Significant reductions in disease activity score (p=0.0006) and paw volume (p=0.0006) | - |
| Mechanism of Action | Inhibition of NF-κB and MAPKs signaling pathways | Inhibition of dihydrofolate reductase, leading to reduced folate levels | - |
| Effect on Inflammatory Markers | Significant inhibition of TNF-α and IL-6 production in RAW 264.7 macrophages | Associated with reductions in 5-methyltetrahydrofolate (5mTHF) levels in plasma and red blood cells | - |
Key Findings:
-
The 4-ferrocenylchroman-2-one derivative (compound 3h) demonstrated a significant reduction in paw swelling in the adjuvant-induced arthritis model, indicating potent anti-inflammatory effects in vivo.[1]
-
Methotrexate has shown significant efficacy in the collagen-induced arthritis mouse model, with reductions in both disease activity scores and paw volumes.[2]
-
The mechanism of action for the this compound derivative involves the inhibition of the NF-κB and MAPKs signaling pathways, key regulators of inflammation.[1] This is a distinct mechanism compared to Methotrexate's role as a folate antagonist.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Adjuvant-Induced Arthritis in Rats (for 4-Ferrocenylchroman-2-one)
-
Induction of Arthritis: Arthritis is induced in male Wistar rats by a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the subplantar region of the right hind paw.
-
Animal Groups: The rats are divided into several groups: a normal control group, an arthritis model group, a positive control group (e.g., receiving a standard drug), and treatment groups receiving different doses of the test compound (e.g., 25 mg/kg of compound 3h).
-
Dosing: The test compound is administered intragastrically once daily for a specified period, typically starting from the day of adjuvant injection.
-
Assessment of Arthritis: The primary parameter measured is the volume of the injected paw, which is determined using a plethysmometer at regular intervals. The degree of inflammation is expressed as the percentage of increase in paw volume compared to the initial volume.
-
Biochemical Analysis: At the end of the study, blood samples and tissues can be collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Carrageenan-Induced Paw Edema in Rodents (General Acute Inflammation Model)
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[4][5]
-
Animal Preparation: Mice or rats are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the compound's mechanism and the study's methodology.
References
- 1. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
Cross-Validation of 4-Chromanol's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of a compound across different cellular contexts is paramount. This guide provides a comparative overview of the known biological activities of the chromanol scaffold, with a specific focus on what can be inferred for 4-Chromanol (also known as 4-hydroxychroman). While direct comparative studies on this compound across multiple cell lines are limited in publicly available literature, this document synthesizes data from related chromanol derivatives to offer a predictive cross-validation and guide future research.
Executive Summary
The chromanol ring system is a core structure in a variety of biologically active molecules, including vitamin E and numerous synthetic derivatives.[1][2][3][4][5] These compounds have demonstrated a range of effects, most notably antioxidant, anti-inflammatory, and anti-carcinogenic activities.[1][3][4][5] The biological action of chromanols is often attributed to their ability to scavenge free radicals and modulate key signaling pathways.[1][2][4] This guide will delve into the known activities of the chromanol family, present available data, and provide standardized protocols for the systematic evaluation of this compound's biological efficacy in various cell lines.
Comparative Biological Activity of Chromanols
While specific IC50 values for this compound are not widely reported, studies on its derivatives, particularly 4-hydroxycoumarins and other substituted chromanols, reveal significant cytotoxic and anti-inflammatory potential across a panel of cancer and immune cell lines. The data presented below is for chromanol derivatives and should be considered as indicative of the potential activity of the parent this compound, warranting further direct investigation.
Cytotoxic Activity of Chromanol Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Compound Type | Reported IC50 (µM) |
| HL-60 | Leukemia | 4-hydroxycoumarin derivative | Varies (specific values not provided)[6] |
| EJ | Bladder Carcinoma | 4-hydroxycoumarin derivative | Varies (specific values not provided)[6] |
| A549 | Lung Carcinoma | 4-hydroxycoumarin-based imine/enamine | Varies (derivative-dependent)[7] |
| MCF-7 | Breast Adenocarcinoma | 4-hydroxycoumarin-based imine/enamine | Varies (derivative-dependent)[7] |
Note: The IC50 values for derivatives can vary significantly based on their specific chemical modifications.
Anti-Inflammatory Activity of Chromanols
The anti-inflammatory properties of chromanols are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines. For instance, derivatives of 4-hydroxycoumarin have been shown to modulate the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[8] This effect is often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[4]
Experimental Protocols
To facilitate the direct assessment of this compound's biological activity, the following are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cell lines (e.g., A549, MCF-7, RAW 264.7)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Anti-Inflammatory Activity Assessment (Nitric Oxide Assay in RAW 264.7 Macrophages)
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of this compound for 24 hours. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Signaling Pathways and Mechanisms of Action
The biological effects of chromanols are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, the broader chromanol family has been shown to modulate the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[4] Many anti-inflammatory compounds, including chromanol derivatives, exert their effects by inhibiting NF-κB activation.[4] This is typically achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.[13][14] It is comprised of several branches, including the ERK, JNK, and p38 pathways.[13] Some bioactive compounds can modulate MAPK signaling to exert their anti-inflammatory and anti-cancer effects.
Caption: Potential modulation of the p38 MAPK pathway by this compound.
Experimental Workflow
A systematic approach is crucial for the cross-validation of this compound's biological activity. The following workflow outlines the key steps from initial screening to more in-depth mechanistic studies.
Caption: A generalized experimental workflow for cross-validating this compound's bioactivity.
Conclusion and Future Directions
The chromanol scaffold represents a promising platform for the development of novel therapeutic agents. While direct and comprehensive data on the biological activity of this compound across a wide range of cell lines is currently lacking, the activities of its derivatives strongly suggest potential for cytotoxic and anti-inflammatory effects.
Future research should focus on the systematic evaluation of this compound in a diverse panel of cell lines to establish a clear profile of its biological activity and therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such investigations. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will be critical for its potential translation into clinical applications.
References
- 1. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Chromanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-chromanol scaffold, a core structure in many naturally occurring and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Structure-activity relationship (SAR) studies of this compound analogs have been instrumental in optimizing their potency and selectivity for various biological targets. This guide provides a comparative overview of the SAR of this compound derivatives across different therapeutic areas, supported by experimental data and detailed methodologies.
Antibacterial and Antituberculosis Activity
SAR studies on this compound and its precursor, 4-chromanone, have identified key structural features crucial for their antibacterial and antituberculosis effects. A consistent finding is the enhanced activity of the reduced this compound form compared to its 4-chromanone counterpart.
Key SAR Findings:
-
Reduction of the 4-keto group: The conversion of the ketone in 4-chromanones to a hydroxyl group in 4-chromanols generally leads to a significant increase in antibacterial and antituberculosis activity. For instance, 2-propyl-4-chromanol (4a) exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Mycobacterium tuberculosis, whereas its corresponding 4-chromanone (3a) was significantly less active with an MIC of 200 μg/mL.[1][2]
-
Substitution at the 2-position: The nature of the substituent at the 2-position plays a critical role in determining the antibacterial potency. Hydrophobic alkyl groups are generally favored. For example, increasing the length of the alkyl chain from propyl to heptyl and nonyl in 7-hydroxy-4-chromanol derivatives showed improved activity against Gram-positive bacteria.[2]
-
Hydroxyl groups on the aromatic ring: The presence of hydroxyl groups at the 5- and 7-positions of the chromanone scaffold has been shown to enhance antibacterial activity.[1][2]
-
Functionality at the 4-position: Small, polar functionalities at the 4-position, such as the hydroxyl group in 4-chromanols and an oxime group (=NOH), are important for antituberculosis activity.[2][3]
Comparative Antibacterial and Antituberculosis Activity Data
| Compound | R | X | Activity | MIC (μg/mL) |
| 3a | n-Propyl | =O | Antituberculosis | 200[1][2] |
| 4a | n-Propyl | -OH | Antituberculosis | 12.5[1][2] |
| 3c | n-Heptyl | =O | Antituberculosis | 50[1] |
| 4c | n-Heptyl | -OH | Antituberculosis | 25[1] |
| 6a | n-Propyl | =NOH | Antituberculosis | 100[1][2] |
| 6b | n-Propyl | =NOMe | Antituberculosis | 200[1][2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the this compound analogs was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Antibacterial Action
The mode of action for some of the active 4-chromanone derivatives involves the dissipation of the bacterial membrane potential, which leads to the inhibition of macromolecular biosynthesis. Furthermore, some compounds have been shown to inhibit DNA topoisomerase IV, suggesting a multi-targeted mechanism.[3]
Caption: Proposed antibacterial mechanism of 4-chromanone analogs.
Antioxidant and α-Glucosidase Inhibitory Activities
A series of 3-benzylidene-4-chromanone derivatives have been synthesized and evaluated for their free radical scavenging and α-glucosidase inhibitory activities.
Key SAR Findings:
-
Catechol Moiety: The presence of a catechol (3',4'-dihydroxy) group on the benzylidene moiety is a critical determinant for both potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity and α-glucosidase inhibition.
-
Hydroxyl Group Position: The position of the hydroxyl groups on the benzylidene ring influences the activity, with the catechol substitution pattern being the most effective.
Comparative Antioxidant and α-Glucosidase Inhibitory Activity Data
| Compound | Substitution on Benzylidene Ring | DPPH Scavenging EC50 (µM) | α-Glucosidase Inhibition IC50 (µM) |
| 5 | 3',4'-dihydroxy (Catechol) | 13 | > 100 |
| 13 | 3',4'-dihydroxy (Catechol) | 14 | 45 |
| 18 | 3',4'-dihydroxy (Catechol) | 13 | 28 |
| 12 | 4'-hydroxy-3'-methoxy | > 100 | 15 |
| 14 | 2',4'-dihydroxy | > 100 | 25 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, giving a defined absorbance at 517 nm.
-
Reaction Mixture: The test compounds at various concentrations are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Caption: DPPH radical scavenging by an antioxidant this compound analog.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Sirtuin 2 (SIRT2) Inhibition
Substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases.
Key SAR Findings:
-
Substitution at 2-, 6-, and 8-positions: The inhibitory potency is significantly influenced by substituents at these positions.
-
2-position: An alkyl chain with three to five carbons is favorable for high potency.
-
6- and 8-positions: Larger, electron-withdrawing groups, such as bromine and chlorine, enhance the inhibitory activity. The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one with an IC50 of 1.5 µM.
-
4-carbonyl group: The carbonyl group at the 4-position is crucial for activity.
Comparative SIRT2 Inhibitory Activity Data
| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) |
| 1a | n-Pentyl | Cl | Br | 4.5 |
| 1m | n-Pentyl | Br | Br | 1.5 |
| 1n | n-Propyl | Br | Br | 2.7 |
| 1p | n-Heptyl | Br | Br | 2.5 |
Experimental Protocol: Fluorescence-Based SIRT2 Inhibition Assay
-
Reaction Components: The assay is typically performed in a 96-well plate and includes the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ as a cofactor.
-
Inhibitor Addition: The test compounds (chroman-4-one derivatives) at various concentrations are added to the wells.
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Development: A developer solution is added, which contains a protease that cleaves the deacetylated peptide, leading to the release of a fluorescent signal.
-
Measurement: The fluorescence intensity is measured using a microplate reader.
-
Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Caption: Inhibition of the SIRT2 deacetylation cycle by chroman-4-one analogs.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. For antibacterial and antituberculosis agents, the reduction of the 4-keto group and optimization of the 2-position substituent are key. In the case of antioxidant and α-glucosidase inhibitors, the introduction of a catechol moiety on a 3-benzylidene substituent is crucial. For SIRT2 inhibitors, strategic placement of electron-withdrawing groups on the aromatic ring and an appropriate alkyl chain at the 2-position are paramount. These findings provide a valuable roadmap for the rational design of more potent and selective this compound-based drug candidates.
References
- 1. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Neuroprotective Effects of 4-Chromanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Among the promising scaffolds, the chromanol ring system, a core structure in vitamin E, has garnered significant attention for its antioxidant and neuroprotective potential. This guide provides a detailed comparison of the neuroprotective effects of 4-Chromanol and its isomers, drawing upon available experimental data to elucidate structure-activity relationships and underlying molecular mechanisms.
I. Comparative Analysis of Neuroprotective Efficacy
While direct comparative studies on the neuroprotective effects of a wide range of this compound isomers are limited, data from individual studies on specific derivatives and related compounds allow for an insightful, albeit indirect, comparison. The primary mechanism underlying the neuroprotective action of these compounds is their antioxidant capacity, which involves scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[1]
A study on a chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated significant neuroprotection against NMDA-induced excitotoxicity in primary cultured rat cortical cells. This compound exhibited a half-maximal inhibitory concentration (IC50) of 16.95 µM against glutamate-induced excitotoxicity.[2]
In a study comparing the antioxidant kinetics of chromanol derivatives, cis- and trans-oxachromanol were investigated alongside other chromanols. While this study focused on reaction kinetics with radicals rather than cell-based neuroprotection assays, it provides valuable insights into the intrinsic antioxidant potential of these isomers.[3]
Furthermore, research on 4-methylcoumarins, which share a similar bicyclic core with chromanols, has revealed structure-activity relationships relevant to neuroprotection. For instance, ortho-dihydroxy substituted 4-methylcoumarins demonstrated significant inhibition of cytotoxicity (44.7–62.9% at 50 µM) and ROS formation (41.6–71.1% at 50 µM) in PC12 cells challenged with hydrogen peroxide.[4] This suggests that the position and nature of substituents on the aromatic ring of the chromanol scaffold are critical determinants of neuroprotective activity.
Table 1: Comparative Neuroprotective and Antioxidant Activity of this compound Derivatives and Related Compounds
| Compound/Isomer | Model System | Neuroprotective Endpoint | Quantitative Data | Citation(s) |
| Chromene Derivative (BL-M) | Primary rat cortical cells | Inhibition of NMDA-induced excitotoxicity | IC50: 16.95 µM | [2] |
| Ortho-dihydroxy 4-methylcoumarins | PC12 cells (H₂O₂-induced stress) | Inhibition of cytotoxicity | 44.7–62.9% inhibition at 50 µM | [4] |
| Ortho-dihydroxy 4-methylcoumarins | PC12 cells (H₂O₂-induced stress) | Inhibition of ROS formation | 41.6–71.1% inhibition at 50 µM | [4] |
| cis-Oxachromanol | Chemical assay (reaction with radicals) | Antioxidant activity (reaction rate constants) | Data on reaction kinetics available | [3] |
| trans-Oxachromanol | Chemical assay (reaction with radicals) | Antioxidant activity (reaction rate constants) | Data on reaction kinetics available | [3] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of this compound derivatives and related compounds.
In Vitro Neuroprotection Assay against Excitotoxicity
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos. Cells are plated on poly-L-lysine-coated plates and maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Induction of Neurotoxicity: After 7-9 days in culture, neurons are exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) or N-methyl-D-aspartate (NMDA) (e.g., 300 µM) for a specified period (e.g., 24 hours).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound isomer) for a defined duration (e.g., 1 hour) before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated as the concentration of the compound that provides 50% protection against neurotoxin-induced cell death.[2]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: A neuronal cell line, such as PC12 or SH-SY5Y, is cultured in an appropriate medium. Cells are seeded in multi-well plates and treated with the test compound before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).
-
ROS Detection: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA). After treatment, cells are incubated with DCF-DA, which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The results are expressed as a percentage of the fluorescence in control cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis and Protein Quantification: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, Nrf2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
III. Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.
ERK/CREB Signaling Pathway
The extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway is crucial for neuronal survival and plasticity. The chromene derivative BL-M has been shown to increase the phosphorylation of both ERK1/2 and CREB.[2] The activation of this pathway is a key mechanism for its neuroprotective action against excitotoxicity.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. While direct evidence for this compound isomers is still emerging, many neuroprotective compounds with similar structures, such as flavonoids, are known to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation by antioxidant compounds, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. This pathway is a key target for neuroprotective agents.
IV. Conclusion
The available evidence strongly suggests that this compound and its isomers are a promising class of compounds for neuroprotection. Their efficacy is largely attributed to their potent antioxidant properties, which are influenced by the stereochemistry and substitution patterns on the chromanol ring. The modulation of key neuroprotective signaling pathways, including ERK/CREB, PI3K/Akt, and Nrf2/ARE, further underscores their therapeutic potential. Future research should focus on direct comparative studies of various this compound isomers in standardized in vitro and in vivo models of neurodegenerative diseases to fully elucidate their structure-activity relationships and identify lead candidates for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
Independent Verification of 4-Chromanol Derivative Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to (R)-5,7-Difluorochroman-4-ol, a Key Pharmaceutical Intermediate.
This guide provides a comprehensive comparison of three primary methods for the synthesis of the chiral 4-chromanol derivative, (R)-5,7-difluorochroman-4-ol, from its precursor, 5,7-difluorochroman-4-one. The target compound is a critical building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker. The independent verification and comparison of its synthesis are paramount for process optimization, scalability, and cost-effectiveness in drug development. This document outlines a reported biocatalytic synthesis alongside two alternative chemical reduction methods, presenting key performance indicators, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable synthetic strategy.
Data Presentation: A Side-by-Side Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the enzymatic reduction, asymmetric chemical reduction, and a baseline non-asymmetric reduction of 5,7-difluorochroman-4-one. This allows for a direct and objective comparison of their efficiency, stereoselectivity, and overall performance.
| Parameter | Reported Biocatalytic Method (Enzymatic Reduction) | Alternative Method 1 (Asymmetric Chemical Reduction) | Alternative Method 2 (Non-Asymmetric Chemical Reduction) |
| Product | (R)-5,7-difluorochroman-4-ol | (R)-5,7-difluorochroman-4-ol | (rac)-5,7-difluorochroman-4-ol |
| Key Reagent/Catalyst | Ketoreductase (KRED) | Chiral Rhodium Catalyst | Sodium Borohydride (NaBH₄) |
| Yield | >95% | 85% | ~90% |
| Enantiomeric Excess (ee) | >99% | 100% | Not Applicable (Racemic) |
| Reaction Time | 12-24 hours | 4-6 hours | 1-2 hours |
| Temperature | Room Temperature | 40°C | 0°C to Room Temperature |
| Key Advantages | High enantioselectivity, mild "green" conditions, biodegradable catalyst. | High enantioselectivity, relatively short reaction time. | Cost-effective, simple procedure, readily available reagent. |
| Key Disadvantages | Potentially longer reaction times, requires specific enzyme and cofactor regeneration system. | Requires expensive and specialized chiral catalyst, potential for metal contamination. | Produces a racemic mixture requiring further resolution, which adds steps and reduces overall yield of the desired enantiomer. |
Experimental Protocols: Detailed Methodologies for Synthesis
The following sections provide detailed experimental protocols for the three compared synthetic routes.
Reported Biocatalytic Synthesis: Enzymatic Reduction of 5,7-Difluorochroman-4-one
This method employs a ketoreductase enzyme for the asymmetric reduction of the prochiral ketone, offering high enantioselectivity under environmentally benign conditions.[1]
Materials:
-
5,7-difluorochroman-4-one
-
Ketoreductase (KRED) enzyme
-
NADP⁺/NADPH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add 5,7-difluorochroman-4-one (1 equivalent), D-glucose (1.5 equivalents), and NADP⁺ (0.01 equivalents).
-
Initiate the reaction by adding the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the conversion by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-5,7-difluorochroman-4-ol.
Alternative Synthesis 1: Asymmetric Chemical Reduction
This procedure utilizes a chiral rhodium catalyst to achieve high enantioselectivity in the reduction of the ketone.
Materials:
-
5,7-difluorochroman-4-one
-
Chiral Rhodium Catalyst (e.g., Rh(I)-complex with a chiral diphosphine ligand)
-
Isopropanol
-
Potassium hydroxide
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5,7-difluorochroman-4-one (1 equivalent) in isopropanol, add the chiral rhodium catalyst (0.01 equivalents) and a solution of potassium hydroxide in isopropanol.
-
Heat the reaction mixture to 40°C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-5,7-difluorochroman-4-ol.
Alternative Synthesis 2: Non-Asymmetric Chemical Reduction
This is a standard, cost-effective method for the reduction of ketones, yielding a racemic mixture of the corresponding alcohol.
Materials:
-
5,7-difluorochroman-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5,7-difluorochroman-4-one (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (rac)-5,7-difluorochroman-4-ol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of (R)-5,7-difluorochroman-4-ol.
Caption: Workflow for the enzymatic synthesis of (R)-5,7-difluorochroman-4-ol.
Caption: Workflow for the asymmetric chemical synthesis of (R)-5,7-difluorochroman-4-ol.
Caption: Comparison of synthetic routes to 5,7-difluorochroman-4-ol derivatives.
References
Evaluating the Safety and Toxicity Profile of 4-Chromanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety and toxicity profile of 4-Chromanol against two common alternatives, α-Tocopherol (Vitamin E) and Phenoxyethanol. While quantitative toxicity data for this compound is limited in publicly available literature, this guide summarizes its known hazard profile and contrasts it with the more extensively studied alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a heterocyclic compound with potential applications in various fields. However, a comprehensive, publicly available dataset on its quantitative toxicity is lacking. In contrast, α-Tocopherol, a well-known antioxidant with a similar chromanol core, exhibits a very low order of acute toxicity. Phenoxyethanol, a widely used preservative in cosmetics, presents a moderate acute toxicity profile and has been studied for its cytotoxic and genotoxic potential. This guide aims to provide a clear comparison based on the available information to aid in the preliminary safety assessment of this compound.
Data Presentation: Comparative Toxicity Profile
The following tables summarize the available toxicity data for this compound and its alternatives. It is crucial to note the absence of specific LD50 and IC50 values for this compound, which necessitates a qualitative comparison based on hazard classifications.
Table 1: Acute Toxicity Data
| Compound | Oral LD50 (Rat) | Dermal LD50 | Inhalation Toxicity |
| This compound | No data available | No data available | May cause respiratory irritation[1] |
| α-Tocopherol | > 7000 mg/kg[2][3] | > 5000 mg/kg (Rabbit)[2] | No data available |
| Phenoxyethanol | 1260 mg/kg[4][5] | 14422 mg/kg (Rat)[4] | No data available |
Table 2: Irritation and Sensitization Data
| Compound | Skin Irritation | Eye Irritation | Sensitization |
| This compound | Causes skin irritation[1] | Causes serious eye irritation[1] | No data available |
| α-Tocopherol | Generally non-irritating, though rare allergic reactions can occur[6] | Not classified as an eye irritant | Low potential for sensitization[6] |
| Phenoxyethanol | May cause mild skin irritation[4][7] | Causes serious eye irritation[7][8][9] | Not classified as a skin sensitizer |
Table 3: In Vitro Toxicity Data
| Compound | Cytotoxicity (IC50) | Genotoxicity (Ames Test) |
| This compound | No data available | No data available |
| α-Tocopherol | Cytotoxicity is vitamer- and cell-specific; α-Tocopherol is generally not cytotoxic[10] | Not mutagenic |
| Phenoxyethanol | Slight cytotoxic effect at higher concentrations (25 and 50 μg/mL) in human lymphocytes[11][12] | Not genotoxic in human lymphocytes[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of toxicity studies.
Acute Oral Toxicity Testing (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity in a proportion of the animals.
-
Animal Model: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally in a single dose via gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test substance.
-
After the incubation period, MTT solution is added to each well.
-
The plate is incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
-
Data Analysis: The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is calculated.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This test is used to detect gene mutations induced by chemical substances.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
The treated bacteria are plated on a minimal agar medium.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Logical Relationship of Toxicity Endpoints
Caption: Relationship between different toxicological endpoints following chemical exposure.
Discussion and Conclusion
The available data indicates that this compound should be handled with caution due to its classification as harmful if swallowed and as a skin and eye irritant.[1] However, the lack of quantitative data, such as an LD50 value, prevents a definitive assessment of its acute toxicity relative to other compounds.
In comparison, α-Tocopherol exhibits a very favorable safety profile, with a high oral LD50 in rats, indicating low acute toxicity.[2][3] It is generally considered non-irritating and non-sensitizing, although rare allergic reactions have been reported.[6] Its cytotoxicity is low and dependent on the specific form and cell type.[10]
Phenoxyethanol presents a moderate acute oral toxicity profile.[4][5] It is a known eye irritant but has a lower potential for skin irritation.[4][7][9] Studies on its in vitro toxicity suggest a slight cytotoxic effect at higher concentrations, but it does not appear to be genotoxic.[11][12]
For researchers and drug development professionals, the key takeaway is the significant data gap in the safety profile of this compound. While its hazard classifications provide initial guidance for safe handling, further comprehensive toxicological studies are warranted to establish a quantitative safety profile, especially if it is being considered for applications with a high potential for human exposure. Until such data is available, a precautionary approach is recommended, and the use of well-characterized alternatives like α-Tocopherol, where appropriate, may be a more prudent choice from a safety perspective.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. farnell.com [farnell.com]
- 6. pickleandbee.ca [pickleandbee.ca]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. carlroth.com [carlroth.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. The cytotoxicity of vitamin E is both vitamer- and cell-specific and involves a selectable trait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benchmarking a Novel 4-Chromanol-Based Sensor: A Comparative Performance Guide
In the dynamic landscape of chemical sensing, the development of novel fluorescent probes with high sensitivity and selectivity is paramount for applications ranging from environmental monitoring to drug discovery. This guide provides a comparative benchmark of a new hypothetical 4-Chromanol-based sensor, contextualizing its performance against existing fluorescent sensors. The data presented is a synthesis of performance metrics from structurally analogous chromene and chromone-based sensors, offering a representative evaluation for researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
The efficacy of a fluorescent sensor is determined by several key parameters, including its detection limit, sensitivity, and selectivity towards the target analyte. The following tables summarize the performance of various fluorescent sensors, providing a benchmark for evaluating a new this compound-based sensor.
Table 1: Performance Comparison for Metal Ion Detection
| Sensor Type | Target Analyte | Limit of Detection (LOD) | Key Features |
| Hypothetical this compound Sensor | Metal Ion (e.g., Zn²⁺) | (To be determined) | High photostability, potential for ratiometric sensing. |
| Chromene-based Sensor | Ca²⁺ | 10.5 nM[1] | Aggregation-induced emission, colorimetric detection.[1] |
| Chromene-Schiff Base Sensor | Th⁴⁺ | 18.7 nM[2] | High sensitivity, applicable in bioimaging.[2] |
| Phenolic Mannich Base Sensor | Al³⁺ / Cu²⁺ | Not Specified | "Turn-on" fluorescence for Al³⁺, "turn-off" for Cu²⁺.[3][4][5] |
Table 2: General Performance Characteristics of Fluorescent Sensors
| Parameter | Desired Characteristic | Significance in Drug Development |
| Quantum Yield | High | Brighter signal, requiring lower sensor concentration and excitation intensity, minimizing phototoxicity in cellular imaging.[6] |
| Response Time | Fast (seconds to minutes) | Enables real-time monitoring of dynamic biological processes and high-throughput screening.[7] |
| Photostability | High | Allows for prolonged imaging and time-lapse studies without significant signal degradation.[6] |
| Selectivity | High | Crucial for accurately detecting the target analyte in complex biological matrices without interference from other species. |
| Reversibility | Reversible or Irreversible | Application-dependent; reversible sensors can monitor fluctuations in analyte concentration, while irreversible sensors are useful for cumulative measurements. |
Experimental Protocols
Detailed methodologies are essential for the validation and reproducibility of sensor performance. Below are representative experimental protocols for the characterization of a new fluorescent sensor.
Protocol 1: Synthesis of a Fluorescent Sensor
The synthesis of a chromanol-based sensor typically involves a multi-step organic synthesis. For example, a chromene-based sensor was synthesized via a Knoevenagel condensation reaction.[1] Characterization of the synthesized compound is performed using techniques such as ¹H-NMR, ¹³C-NMR, FTIR, and HRMS to confirm its chemical structure.
Protocol 2: Evaluation of Sensing Properties
-
Stock Solution Preparation : A stock solution of the sensor is prepared in a suitable solvent (e.g., DMF or acetonitrile). Stock solutions of the analytes (e.g., metal ions from their salt forms) are prepared in deionized water.
-
UV-Vis and Fluorescence Spectroscopy : The sensing properties are investigated using UV-Vis absorption and fluorescence spectroscopy. The sensor's solution is placed in a cuvette, and the analyte solution is incrementally added.
-
Selectivity Test : To assess selectivity, the fluorescence response of the sensor to the target analyte is measured in the presence of other potentially interfering ions or molecules.
-
Determination of Limit of Detection (LOD) : The LOD is typically calculated based on the standard deviation of the blank signal and the slope of the calibration curve (fluorescence intensity vs. analyte concentration).
-
pH Dependence : The effect of pH on the sensor's fluorescence is evaluated to determine the optimal pH range for its operation.
-
Application in Real Samples : The sensor's applicability is tested in real-world samples, such as human plasma or water samples, to evaluate its performance in a complex matrix.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new fluorescent chemical sensor.
The signaling pathway for a this compound-based sensor would typically involve a mechanism such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Aggregation-Induced Emission (AIE). Upon binding of the analyte, the electronic properties of the fluorophore are altered, leading to a change in the fluorescence signal.
References
- 1. Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium: a detailed DFT and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromene-chromene Schiff base as a fluorescent chemosensor for Th4+ and its application in bioimaging of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 6. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chromanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chromanol, ensuring compliance and minimizing risk.
Understanding this compound: Key Safety and Hazard Data
This compound is a white, solid, and odorless compound.[1][2][3] Before handling, it is crucial to be aware of its properties and associated safety recommendations. While it is not classified as a hazardous substance for transport, proper handling and disposal are paramount.[1]
| Property | Data |
| Physical State | Solid[1][2][3] |
| Appearance | White[1][2][3] |
| Odor | Odorless[1][2][3] |
| Melting Point/Range | 41 - 45 °C / 105.8 - 113 °F[1][2] |
| Boiling Point/Range | 80 °C / 176 °F[1][2] |
| Flash Point | > 112 °C / > 233.6 °F[2][3] |
| Environmental Hazards | No hazards identified based on available data.[1] |
| Transport Information | Not regulated (ADR/IATA).[1] |
Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for disposal, ensure the following personal protective equipment is used to prevent exposure:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1]
-
Hand Protection: Use protective gloves. It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be conducted in accordance with good industrial hygiene and safety practices.[1] As it is a solid, the primary method of disposal involves collection and transfer to a designated chemical waste container.
Experimental Protocol: Solid Waste Collection
-
Preparation: Ensure all necessary PPE is worn. Prepare a designated, compatible, and clearly labeled hazardous waste container. The container must have a tightly fitting lid.
-
Collection: Carefully sweep up the solid this compound and shovel it into the designated waste container.[2][3] Avoid creating dust.
-
Container Sealing: Securely close the container to prevent any spillage or release of contents.
-
Labeling: Ensure the waste container is accurately labeled with the contents ("this compound"), the approximate quantity, and the date of disposal.
-
Storage: Store the sealed container in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.[3]
-
Final Disposal: Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal service.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash. [4]
-
Environmental Precaution: Do not let this chemical enter the environment.[2][3]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 4-Chromanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Chromanol, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | European standard - EN 166; ANSI Z-87 | To protect eyes from splashes or dust.[1][2][3] |
| Hand Protection | Protective gloves | Check for chemical compatibility | To prevent skin contact.[1] |
| Body Protection | Appropriate protective clothing, lab coat | N/A | To prevent skin exposure.[1][2] |
| Respiratory Protection | Dust mask | Type N95 (US) | Recommended to avoid inhalation of dust particles. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1][2]
-
Work in a well-ventilated area to minimize inhalation of dust.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly before breaks and after handling the chemical.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Storage:
-
Incompatible with strong oxidizing agents.[2]
Accidental Release and Disposal Plan
In the event of a spill or accidental release, follow these procedures to mitigate the situation safely.
Accidental Release Measures:
-
Avoid dust formation.[5]
-
Avoid breathing vapors, mist, or gas.[5]
-
Ensure adequate ventilation.[4]
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[5]
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Keep the chemical in suitable, closed containers for disposal.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] |
| Ingestion | Clean mouth with water and seek medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
This compound Spill Response Workflow
The following diagram illustrates the step-by-step procedure for handling a this compound spill.
Caption: Workflow for safely managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
